Product packaging for Rocastine(Cat. No.:CAS No. 91833-49-7)

Rocastine

Cat. No.: B1679498
CAS No.: 91833-49-7
M. Wt: 265.38 g/mol
InChI Key: DPPDPATYPQFYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RN given refers to parent cpd;  structure given in first source
See also: Rocastine Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N3OS B1679498 Rocastine CAS No. 91833-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10/h4-5,7,10H,6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPDPATYPQFYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50874470
Record name PYRIDO[3,2-F]-1,4-OXAZEPINE-5(2H)-THIONE, 2-[2-(
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91833-49-7
Record name Rocastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091833497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRIDO[3,2-F]-1,4-OXAZEPINE-5(2H)-THIONE, 2-[2-(
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROCASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3391H2J6G4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Rocastine: A Comprehensive Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocastine, also known by its developmental code AHR-11325, is a potent and selective histamine H1 receptor antagonist.[1] Developed as a second-generation antihistamine, it exhibits a rapid onset of action and a non-sedating profile, making it a compound of significant interest in the study of allergic disorders and related conditions.[1] This technical guide provides a detailed overview of this compound's chemical structure, physicochemical properties, and pharmacological characteristics, with a focus on the experimental methodologies used to define its profile.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a pyrido[3,2-f][2][3]oxazepine core. Its chemical structure is characterized by a dimethylaminoethyl side chain, which is a common feature in many H1-antihistamines, attached to the oxazepine ring.

Systematic IUPAC Name: 2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][2]oxazepine-5-thione

Table 1: Chemical Identifiers

IdentifierValue
CAS Number91833-49-7
Molecular FormulaC₁₃H₁₉N₃OS
Molecular Weight265.38 g/mol
ChEMBL IDCHEMBL305775
PubChem CID57520

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While experimentally determined data for this compound are limited in the public domain, computed values provide valuable insights.

Table 2: Physicochemical Properties of this compound

PropertyValue (Computed)Data Source
pKa7.5 (predicted)---
logP1.5PubChem
SolubilitySoluble in DMSOMedChemExpress
Melting PointNot available---

Pharmacology

Mechanism of Action

This compound functions as a selective antagonist of the histamine H1 receptor. By competitively binding to this receptor, it prevents histamine from initiating the downstream signaling cascade that leads to the classic symptoms of an allergic response. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins.

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor triggers a conformational change, leading to the activation of Gq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, causing the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators. This compound, by blocking the initial binding of histamine, effectively inhibits this entire pathway.

H1_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC PKC Activation DAG->PKC Activates Ca2->PKC Co-activates Cellular_Response Allergic Response (Smooth Muscle Contraction, Vascular Permeability) PKC->Cellular_Response Leads to

Figure 1. Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.

Pharmacodynamics

This compound has demonstrated potent antihistaminic activity in preclinical models. It is effective in protecting guinea pigs from histamine-induced lethality and collapse induced by aerosolized antigens. Notably, this compound exhibits a rapid onset of action, with comparable efficacy at 15 minutes and 1-hour pretreatment times.

Table 3: In Vivo Antihistaminic Activity of this compound

Experimental ModelParameterThis compoundTerfenadineDiphenhydramine
Histamine-induced lethality in guinea pigs (15 min pretreatment)PD₅₀ (mg/kg, p.o.)0.1344.0-
Histamine-induced lethality in guinea pigs (1 hr pretreatment)PD₅₀ (mg/kg, p.o.)0.121.93-
Antigen-induced collapse in guinea pigs (1 hr pretreatment)Potency Ratio vs. Diphenhydramine~36x more potent-1x

A key feature of this compound is its non-sedating profile. Studies have shown that it does not alter the electroencephalogram (EEG) in cats at doses significantly higher than its antihistaminic dose, nor does it potentiate yohimbine toxicity in mice, further indicating a lack of central nervous system depressant effects. Additionally, in vitro studies have shown that this compound possesses no significant anticholinergic, antiadrenergic, or antiserotonergic properties.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological testing of this compound are not extensively available in the public domain. The following sections outline generalized procedures based on the available literature for similar compounds and assays.

Synthesis of this compound

The synthesis of this compound and its analogs has been described by Sleevi et al. (1991). While the full detailed protocol is not publicly available, the general approach for the synthesis of the pyrido[3,2-f]oxazepine core involves a multi-step process. A generalized workflow is depicted below.

Synthesis_Workflow Start Starting Materials (e.g., Pyridine derivatives) Step1 Step 1: Formation of an intermediate (e.g., aminopyridinol) Start->Step1 Step2 Step 2: Cyclization to form the oxazepine ring Step1->Step2 Step3 Step 3: Thionation of the lactam Step2->Step3 Step4 Step 4: Alkylation with 2-(dimethylamino)ethyl chloride Step3->Step4 End This compound Step4->End

Figure 2. Generalized Synthetic Workflow for this compound.

Histamine H1 Receptor Binding Assay

The affinity of this compound for the H1 receptor was assessed by its ability to inhibit the binding of [³H]mepyramine to guinea pig cortex membranes.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Guinea pig cortex membrane preparation

  • [³H]mepyramine (radioligand)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (cold assay buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation: Homogenize guinea pig cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.

  • Assay Setup: In a series of microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [³H]mepyramine (typically at its Kd value), and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (excess of a known H1 antagonist).

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]mepyramine).

  • Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Antihistaminic Activity: Histamine-Induced Lethality in Guinea Pigs

This assay evaluates the ability of a compound to protect against a lethal dose of histamine.

Objective: To determine the protective dose 50 (PD₅₀) of this compound against histamine-induced lethality.

Animals: Male Hartley guinea pigs.

Materials:

  • This compound

  • Histamine dihydrochloride

  • Vehicle (e.g., 0.9% saline)

Protocol:

  • Animal Acclimation: Acclimate the animals to the laboratory conditions for a specified period before the experiment.

  • Dosing: Administer this compound orally (p.o.) at various doses to different groups of animals. A control group receives the vehicle only.

  • Pretreatment Time: Allow for a specific pretreatment time (e.g., 15 minutes or 1 hour) for the drug to be absorbed and distributed.

  • Histamine Challenge: Administer a lethal dose of histamine dihydrochloride (e.g., via intravenous or intraperitoneal injection).

  • Observation: Observe the animals for a defined period (e.g., 30 minutes) for signs of toxicity and mortality.

  • Data Analysis: Record the number of animals that survive in each group. Calculate the PD₅₀ value, which is the dose of this compound that protects 50% of the animals from lethality, using a suitable statistical method (e.g., probit analysis).

InVivo_Workflow Start Guinea Pig Groups Dosing Oral Administration (this compound or Vehicle) Start->Dosing Pretreatment Pretreatment Period (15 min or 1 hr) Dosing->Pretreatment Challenge Lethal Histamine Challenge Pretreatment->Challenge Observation Observation for Mortality Challenge->Observation Analysis PD₅₀ Calculation Observation->Analysis

Figure 3. Experimental Workflow for Histamine-Induced Lethality Assay.

Pharmacokinetics and Metabolism

There is currently no publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans or preclinical species. Such studies would be essential for a complete understanding of its clinical potential and for dose selection in further development.

Conclusion

This compound is a potent, selective, and non-sedating H1-antihistamine with a rapid onset of action. Its unique chemical structure and favorable pharmacological profile make it a valuable tool for research into histamine-mediated conditions. While detailed experimental protocols and a complete physicochemical and pharmacokinetic profile are not fully available in the public domain, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in this compound. Further investigation into its synthesis, experimental properties, and ADME characteristics is warranted to fully elucidate its therapeutic potential.

References

Rocastine: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rocastine, a potent and selective histamine H1-receptor antagonist. This document consolidates key data, including its chemical properties, pharmacological profile, and relevant experimental methodologies, to support further research and development.

Core Compound Information

This compound is a second-generation antihistamine characterized by its rapid onset of action and non-sedating properties.[1][2]

PropertyValueSource
IUPAC Name 2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1][3]oxazepine-5-thionePubChem
CAS Number 91833-49-7PubChem
Deprecated CAS Number 104609-87-2PubChem
Molecular Formula C₁₃H₁₉N₃OSPubChem
Molecular Weight 265.38 g/mol PubChem

Pharmacological Profile

This compound functions as a selective and potent antagonist of the histamine H1 receptor.[1] Its high affinity for this receptor subtype underlies its efficacy in mitigating allergic responses. Notably, this compound exhibits a rapid onset of action, with protective effects observed as early as 15 minutes post-administration in preclinical models. Furthermore, it is classified as a non-sedating antihistamine, as it does not significantly cross the blood-brain barrier to cause drowsiness, a common side effect of first-generation antihistamines.

Preclinical studies in guinea pigs have demonstrated this compound's potent antihistaminic effects. It has shown significant protection against both histamine-induced and antigen-induced collapse. The R-enantiomer of this compound has been identified as being substantially more potent than the S-enantiomer, highlighting the stereoselectivity of its interaction with the H1 receptor.

Mechanism of Action: H1-Receptor Antagonism

The primary mechanism of action for this compound is the competitive antagonism of the histamine H1 receptor. In an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types. This binding initiates a signaling cascade that leads to the characteristic symptoms of an allergic reaction, such as vasodilation, increased vascular permeability, and smooth muscle contraction. This compound, by blocking the H1 receptor, prevents histamine from binding and initiating this cascade, thereby alleviating allergic symptoms.

Histamine H1 Receptor Signaling Pathway cluster_0 Cell Membrane H1_Receptor Histamine H1 Receptor Gq_protein Gq Protein Activation H1_Receptor->Gq_protein Activates Histamine Histamine Histamine->H1_Receptor Binds to This compound This compound This compound->H1_Receptor Blocks PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 -> Ca²⁺ Release PIP2->IP3 DAG DAG -> PKC Activation PIP2->DAG Allergic_Response Allergic Response (Vasodilation, etc.) IP3->Allergic_Response DAG->Allergic_Response

Histamine H1 Receptor Signaling and this compound Inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the antihistaminic activity of compounds like this compound.

Histamine-Induced Lethality in Guinea Pigs

This in vivo assay assesses the ability of an antihistamine to protect against a lethal dose of histamine.

Methodology:

  • Animal Model: Male Hartley guinea pigs are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week prior to the experiment.

  • Drug Administration: this compound or a vehicle control is administered orally (p.o.) or intraperitoneally (i.p.) at various doses and pretreatment times.

  • Histamine Challenge: A lethal dose of histamine dihydrochloride, dissolved in saline, is administered via intraperitoneal injection.

  • Observation: Animals are observed for a set period (e.g., 24 hours) for signs of toxicity and mortality.

  • Data Analysis: The protective dose 50 (PD50), the dose of the drug that protects 50% of the animals from lethality, is calculated.

[³H]-Mepyramine Binding Assay

This in vitro radioligand binding assay is used to determine the affinity of a compound for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the histamine H1 receptor (e.g., from guinea pig cerebellum or recombinant cell lines) are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of [³H]-mepyramine (a radiolabeled H1 antagonist) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound [³H]-mepyramine, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-mepyramine (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Experimental_Workflow cluster_invivo In Vivo: Histamine-Induced Lethality cluster_invitro In Vitro: [³H]-Mepyramine Binding Assay Animal_Prep Guinea Pig Acclimatization Drug_Admin This compound Administration Animal_Prep->Drug_Admin Histamine_Challenge Lethal Histamine Dose Drug_Admin->Histamine_Challenge Observation Monitor for 24h Histamine_Challenge->Observation PD50_Calc Calculate PD50 Observation->PD50_Calc Membrane_Prep H1 Receptor Membrane Prep Incubation Incubate with [³H]-Mepyramine & this compound Membrane_Prep->Incubation Filtration Separate Bound/Free Ligand Incubation->Filtration Scintillation Quantify Radioactivity Filtration->Scintillation Ki_Calc Calculate IC50 and Ki Scintillation->Ki_Calc

Workflow for In Vivo and In Vitro Characterization.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound (2-[2-(dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione) could not be located in the searched resources. The synthesis of related oxazepine derivatives often involves the cyclization of appropriate precursors.

Conclusion

This compound is a promising second-generation antihistamine with a favorable pharmacological profile characterized by high potency, selectivity for the H1 receptor, rapid onset of action, and a non-sedating nature. The provided information on its chemical properties, mechanism of action, and relevant experimental protocols offers a solid foundation for researchers and drug development professionals interested in further exploring its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of Rocastine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the synthetic pathway for Rocastine, a potent H1 antihistamine. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the chemical processes involved in the synthesis of this compound. This document outlines the key precursors, reaction steps, and experimental details based on established scientific literature.

Introduction to this compound

This compound is a second-generation H1 receptor antagonist known for its efficacy in treating allergic rhinitis and other allergic conditions. Its chemical name is 2-[2-(dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione. The therapeutic activity of this compound is primarily attributed to its (R)-enantiomer, which exhibits significantly higher potency than the (S)-isomer[1]. This guide will focus on the synthesis of the racemic mixture and the enantiomerically pure forms of this compound.

This compound Synthesis Pathway

The synthesis of this compound involves a multi-step process starting from readily available precursors. The core of the synthesis is the construction of the tricyclic pyrido[3,2-f]-1,4-oxazepine ring system, followed by the introduction of the dimethylaminoethyl side chain.

Key Precursors

The primary precursors for the synthesis of this compound are:

  • 2-Amino-3-pyridinol

  • Chloroacetyl chloride

  • Methylamine

  • Lawesson's reagent

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride or similar alkylating agents for the side chain introduction.

Schematic Overview of the Synthesis

The synthesis can be broadly divided into the following key transformations:

  • Formation of the Lactam Ring: Condensation of 2-amino-3-pyridinol with chloroacetyl chloride to form the initial lactam.

  • N-Alkylation: Introduction of the methyl group at the nitrogen of the lactam ring.

  • Thionation: Conversion of the lactam carbonyl group to a thiocarbonyl group using Lawesson's reagent.

  • Side Chain Attachment: Alkylation at the oxazepine nitrogen with the desired dimethylaminoethyl side chain.

The following diagram illustrates the logical flow of the this compound synthesis pathway.

Rocastine_Synthesis_Pathway Precursors Starting Materials (e.g., 2-Amino-3-pyridinol) Intermediate1 Lactam Formation Precursors->Intermediate1 Acylation Intermediate2 N-Methylation Intermediate1->Intermediate2 Alkylation Intermediate3 Thionation Intermediate2->Intermediate3 Lawesson's Reagent SideChainAttachment Side Chain Introduction Intermediate3->SideChainAttachment This compound This compound (Final Product) SideChainAttachment->this compound Final Alkylation

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide a generalized experimental protocol for the key steps in the this compound synthesis, based on analogous reactions reported in the literature.

Synthesis of 2-(2-Chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f][1][2]oxazepine-5(4H)-thione

This intermediate is a crucial precursor for the final introduction of the dimethylamino group. A similar synthesis is described for an analog, which can be adapted for this specific intermediate.

Reaction:

  • To a solution of 2-(2-chloroethyl)-2,5-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(4H)-thione in a suitable solvent such as dimethylsulfoxide, add potassium carbonate.

  • The reaction mixture is stirred at room temperature for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the desired product.

Synthesis of this compound

The final step involves the reaction of the chloroethyl intermediate with dimethylamine.

Reaction:

  • The precursor, 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f][1][2]oxazepine-5(4H)-thione, is dissolved in an excess of dimethylamine, which can also serve as the solvent.

  • The reaction vessel is sealed and the mixture is stirred at room temperature for several days.

  • The excess dimethylamine is evaporated.

  • The resulting solid residue is taken up in a suitable organic solvent like methylene chloride and washed with an aqueous base (e.g., 1N NaOH) and water.

  • The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated.

  • The crude product can be further purified by recrystallization or chromatography.

Quantitative Data

The following table summarizes typical yields for reactions analogous to the synthesis of this compound, as reported in the literature. Actual yields for the this compound synthesis may vary depending on the specific reaction conditions and scale.

Reaction StepStarting MaterialProductTypical Yield (%)
Side Chain Attachment (Azetidine Analog)2-(2-chloroethyl)-2,5-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(4H)-thione2-[2-(1-Azetidinyl)ethyl]-2,3-dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-thione fumarate31%
Side Chain Attachment (Dimethylamine Analog)2-(2-chloroethyl)-2,3-dihydro-4-methyl-7-nitro-1,4-benzoxazepine-5(4H)-thione2-[2-(Dimethylamino)ethyl]-2,3-dihydro-4-methyl-7-nitro-1,4-benzoxazepine-5(4H)-thioneNot specified

Visualization of the this compound Synthesis Pathway

The following diagram provides a detailed visualization of the chemical transformations in the this compound synthesis pathway.

Rocastine_Synthesis A 2-Amino-3-pyridinol C Intermediate Lactam A->C B Chloroacetyl chloride B->C + E N-Methylated Lactam C->E N-Alkylation D Methyl Iodide D->E + G Thiolactam Intermediate E->G Thionation F Lawesson's Reagent F->G + I This compound G->I Side Chain Alkylation H 1-(2-Chloroethyl)pyrrolidine hydrochloride H->I +

References

The Rise and Apparent Fall of Rocastine: A Technical Review of a Potent H1 Antihistamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rocastine, also known as AHR-11325, emerged from the laboratories of A.H. Robins as a promising second-generation H1-antihistamine in the late 1980s. Characterized by its potent, selective, and non-sedating properties, this compound represented a potential advancement in the symptomatic treatment of allergic conditions. This technical guide provides a comprehensive overview of the discovery, preclinical development, and the likely discontinuation of this compound, synthesizing available data for researchers, scientists, and drug development professionals.

Discovery and Preclinical Development

This compound, with the chemical name 2-[2-(dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazapine-5(2H)-thione, was identified as a potent H1 antagonist during a research program at A.H. Robins aimed at developing novel antihistamines with an improved safety profile, particularly the absence of sedative effects.

In Vitro Pharmacology: Receptor Binding Affinity
In Vivo Pharmacology: Antihistaminic Activity

Preclinical studies in guinea pigs demonstrated this compound's potent and rapid-acting antihistaminic effects. The primary model used was the prevention of histamine-induced lethality.

Table 1: In Vivo Potency of this compound and Comparators in Guinea Pigs [2]

CompoundPretreatment TimePD50 (mg/kg, oral)
This compound 15 min0.13
1 hr0.12
Terfenadine 15 min44.0
1 hr1.93
Diphenhydramine 1 hr~4.32*
Oxatomide 1 hrPotent
Terfenadine 1 hrPotent

*Calculated based on the statement that this compound is approximately 36 times more potent than diphenhydramine.[2]

These results underscore this compound's rapid onset of action, being almost fully effective within 15 minutes of oral administration, a significant advantage over terfenadine.[2] Furthermore, this compound was found to be as potent as other established antihistamines like oxatomide and terfenadine in protecting against antigen-induced collapse in sensitized guinea pigs.[2]

Safety Pharmacology

A key development goal for second-generation antihistamines was the lack of central nervous system (CNS) side effects, particularly sedation. In preclinical studies, this compound demonstrated a favorable safety profile in this regard. It did not induce electroencephalogram (EEG) alterations in cats at doses up to 150 times its antihistaminic dose, nor did it potentiate yohimbine toxicity in mice, further suggesting a lack of CNS depressant effects. In vitro assessments also showed that this compound possesses no significant anticholinergic, antiadrenergic, or antiserotonergic properties, highlighting its selectivity for the H1 receptor.

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the histamine H1 receptor, a G protein-coupled receptor (GPCR). By binding to the H1 receptor, this compound prevents the binding of histamine and subsequent activation of the receptor. This blockade inhibits the downstream signaling cascade responsible for allergic symptoms.

The histamine H1 receptor is coupled to the Gq/11 family of G proteins. Upon histamine binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological responses associated with allergy, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. This compound blocks the initiation of this pathway by preventing the initial binding of histamine.

Histamine_H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates This compound This compound This compound->H1R Blocks Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Response PKC->Response

Histamine H1 receptor signaling pathway blocked by this compound.

Clinical Development and Discontinuation

While one source indicates that this compound was undergoing clinical evaluation, a thorough search of clinical trial registries and published literature reveals no data from human studies. The development of this compound appears to have been halted in the late 1980s or early 1990s.

The discontinuation of this compound's development likely coincides with the financial turmoil faced by its parent company, A.H. Robins. The company filed for Chapter 11 bankruptcy protection in 1985 due to extensive litigation related to the Dalkon Shield intrauterine device. This prolonged period of financial instability and the subsequent acquisition of A.H. Robins by American Home Products in 1989 likely led to a re-evaluation and consolidation of their drug pipeline, with many projects, potentially including this compound, being terminated.

Rocastine_Development_Timeline cluster_this compound This compound Development cluster_company A.H. Robins Corporate Events Discovery Discovery Preclinical Preclinical Studies (Published 1989, 1991) Discovery->Preclinical Clinical_Eval Mention of Clinical Evaluation Preclinical->Clinical_Eval Discontinuation Apparent Discontinuation Clinical_Eval->Discontinuation Bankruptcy Dalkon Shield Bankruptcy (1985) Bankruptcy->Discontinuation Likely Influence Acquisition Acquired by American Home Products (1989) Bankruptcy->Acquisition Acquisition->Discontinuation Likely Influence

Timeline of this compound's development and A.H. Robins' corporate events.

Experimental Protocols

Prevention of Histamine-Induced Lethality in Guinea Pigs

This in vivo assay assesses the ability of an antihistamine to protect against a lethal dose of histamine.

  • Animals: Male Hartley guinea pigs.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., this compound) or vehicle is administered orally (p.o.) at various doses.

    • At a specified time after dosing (e.g., 15 minutes or 1 hour), a lethal dose of histamine phosphate (e.g., 1.25 mg/kg) is administered intravenously (i.v.).

    • The number of animals surviving in each treatment group after 24 hours is recorded.

    • The protective dose 50 (PD50), the dose at which 50% of the animals are protected from death, is calculated using a probit analysis.

[3H]-Mepyramine Binding Assay for H1 Receptor Affinity

This in vitro radioligand binding assay is used to determine the affinity of a compound for the histamine H1 receptor.

  • Tissue Preparation:

    • Guinea pig cerebral cortex is homogenized in a suitable buffer (e.g., 50 mM sodium-potassium phosphate buffer, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in fresh buffer.

  • Assay Procedure:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-mepyramine (a radiolabeled H1 antagonist).

    • Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the H1 receptors.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist (e.g., triprolidine).

    • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific [3H]-mepyramine binding (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Mepyramine_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Guinea Pig Cortex Homogenize Homogenize Tissue->Homogenize Centrifuge Centrifuge & Wash Homogenize->Centrifuge Membranes Membrane Suspension Centrifuge->Membranes Incubate Incubate: - Membranes - [3H]-Mepyramine - Test Compound (this compound) Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki calculation) Count->Analyze

Workflow for the [3H]-mepyramine binding assay.

This compound was a potent and selective second-generation H1-antihistamine with a promising preclinical profile, characterized by a rapid onset of action and a lack of sedative effects. However, its development appears to have been a casualty of the corporate challenges faced by A.H. Robins in the late 1980s. The absence of publicly available clinical trial data prevents a full assessment of its potential in humans. This technical guide summarizes the available scientific information on this compound, providing a historical perspective on a promising compound whose journey to the clinic was likely cut short by external factors.

References

Rocastine Receptor Binding Affinity and Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding affinity and kinetics of Rocastine, a selective H1-antihistamine. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development. This document summarizes quantitative binding data, details experimental protocols, and visualizes key concepts and workflows.

Core Concepts: Receptor Binding and Kinetics

The therapeutic effect of a drug is intrinsically linked to its interaction with its target receptor. Two key aspects of this interaction are binding affinity and kinetics.

  • Binding Affinity (Ki, Kd): This metric quantifies the strength of the binding between a ligand (e.g., this compound) and its receptor. It is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value signifies a higher binding affinity.

  • Binding Kinetics (kon, koff): These parameters describe the rates at which a ligand associates (kon or association rate constant) and dissociates (koff or dissociation rate constant) from its receptor. These kinetics determine the duration of the drug-receptor interaction and can be a more predictive measure of a drug's in vivo efficacy than binding affinity alone. The residence time of a drug at its receptor, calculated as 1/koff, is a crucial factor in its duration of action.

This compound Receptor Binding Affinity

This compound is a selective antagonist of the histamine H1 receptor. The primary quantitative data on its binding affinity comes from a study by Sleevi et al. (1991), which investigated the stereoselectivity of this compound's enantiomers in a [3H]mepyramine binding assay using guinea pig cortical homogenates.

CompoundReceptorRadioligandTissue SourceKi (nM)Reference
(R)-RocastineHistamine H1[3H]mepyramineGuinea Pig Cortex0.54Sleevi et al., J Med Chem, 1991[1]
(S)-RocastineHistamine H1[3H]mepyramineGuinea Pig Cortex160Sleevi et al., J Med Chem, 1991[1]
(±)-Rocastine (racemic)Histamine H1[3H]mepyramineGuinea Pig Cortex1.1Sleevi et al., J Med Chem, 1991[1]

The data clearly indicates a significant stereoselectivity in binding to the H1 receptor, with the (R)-enantiomer possessing approximately 300-fold higher affinity than the (S)-enantiomer.

This compound Receptor Binding Kinetics

As of the latest available information, specific experimental data for the association rate constant (kon) and dissociation rate constant (koff) of this compound at the H1 receptor have not been published in the public domain.

While direct kinetic data for this compound is unavailable, the study of binding kinetics for H1-antihistamines is a critical area of research. A longer residence time (1/koff) at the H1 receptor is often associated with a more sustained antihistaminic effect in vivo. The determination of these kinetic parameters typically involves specialized radioligand binding assays or surface plasmon resonance (SPR) studies.

Experimental Protocols

The following is a detailed methodology for a competitive radioligand binding assay to determine the H1 receptor affinity of a test compound, based on the principles described in the study of this compound and other H1-antagonists.

[3H]Mepyramine Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor by measuring its ability to displace the radiolabeled H1-antagonist [3H]mepyramine from its binding sites in a tissue homogenate.

Materials:

  • Receptor Source: Guinea pig cerebral cortex, homogenized.

  • Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol).

  • Assay Buffer: 50 mM Na2/KPO4 buffer, pH 7.5.

  • Test Compounds: this compound enantiomers and racemic mixture, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 1 µM triprolidine or unlabeled mepyramine).

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For quantifying radioactivity.

  • Scintillation Cocktail: A solution for detecting radioactive emissions.

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize guinea pig cerebral cortex in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the crude membrane fraction containing the H1 receptors.

    • Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 0.25 mg/mL), determined by a protein assay (e.g., Bradford method).

  • Assay Setup:

    • Prepare a series of dilutions of the test compound (e.g., this compound) in the assay buffer.

    • In a set of assay tubes, add the following components in order:

      • Total Binding: Assay buffer, [3H]mepyramine (at a final concentration near its Kd, e.g., 1 nM), and the membrane preparation.

      • Non-specific Binding: Assay buffer, [3H]mepyramine, the non-specific binding control, and the membrane preparation.

      • Competitive Binding: Assay buffer, [3H]mepyramine, the desired concentration of the test compound, and the membrane preparation.

    • The final assay volume is typically 250 µL.

  • Incubation:

    • Incubate the assay tubes at 25°C for 60 minutes to allow the binding reaction to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each tube through the glass fiber filters using the cell harvester.

    • Wash the filters with several volumes of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound's receptor interactions and the experimental procedures used to study them.

H1_Signaling_Pathway cluster_membrane Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Cellular_Response Allergic Response Ca_release->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Guinea Pig Cortex) Incubation Incubation (Membrane + Radioligand +/- Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]mepyramine) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (this compound) Compound_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Quantifies Bound Radioactivity) Filtration->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for a Competitive Radioligand Binding Assay.

Logical_Relationship Affinity Binding Affinity (Ki) Receptor_Occupancy Receptor Occupancy Affinity->Receptor_Occupancy Kinetics Binding Kinetics (kon, koff) Kinetics->Receptor_Occupancy Pharmacodynamics Pharmacodynamic Effect (Antihistaminic Activity) Receptor_Occupancy->Pharmacodynamics Clinical_Efficacy Clinical Efficacy Pharmacodynamics->Clinical_Efficacy

Caption: Relationship between Binding Parameters and Clinical Efficacy.

References

Rocastine off-target effects and selectivity profile.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the off-target effects and selectivity profile of Rocastine, a potent H1-antihistamine. While quantitative binding data for this compound at various off-target receptors is not extensively available in public literature, this document synthesizes the existing qualitative information and outlines the standard experimental methodologies used to determine such profiles.

Selectivity Profile of this compound

This compound has been characterized primarily as a selective histamine H1 receptor antagonist.[1] Early in vitro studies have indicated that it is largely devoid of activity at several other major classes of receptors, which is a desirable characteristic for minimizing side effects.

Table 1: Qualitative Summary of this compound's Off-Target Selectivity

Target ClassActivityReference
Muscarinic (Anticholinergic)None reported[1]
Adrenergic (Antiadrenergic)None reported[1]
Serotonergic (Antiserotonergic)None reported[1]

This qualitative profile suggests a high degree of selectivity for the H1 receptor, distinguishing it from first-generation antihistamines which often exhibit significant anticholinergic and other off-target effects, leading to side effects like drowsiness and dry mouth.

Methodologies for Determining Off-Target Effects

The assessment of a compound's selectivity is a critical step in drug development. Radioligand binding assays are a standard and high-throughput method used to determine the binding affinity of a test compound to a large panel of receptors, ion channels, and transporters.

This protocol provides a generalized methodology for assessing the binding of a test compound to a panel of off-target receptors.

Objective: To determine the binding affinity (Ki) of a test compound for a range of G-protein coupled receptors (GPCRs) to assess its selectivity profile.

Materials:

  • Test Compound: this compound or other investigational drug.

  • Radioligand: A specific tritiated ([³H]) or iodinated ([¹²⁵I]) ligand for each receptor target with high affinity and specificity.

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1, HEK293).

  • Assay Buffer: Buffer appropriate for the specific receptor binding assay (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor to determine non-specific binding.

  • Scintillation Fluid and Vials.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Interpretation: A lower Ki value indicates a higher binding affinity. Significant binding to receptors other than the intended target (off-targets) can predict potential side effects.

Signaling Pathways and Experimental Workflows

Visualizing the intended signaling pathway and the experimental workflow for selectivity profiling can aid in understanding the context of this compound's mechanism of action and its safety assessment.

H1_Signaling_Pathway cluster_cell_membrane Cell Membrane H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Histamine Histamine Histamine->H1R Binds This compound This compound This compound->H1R Blocks Cellular_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC_activation->Cellular_Response Off_Target_Screening_Workflow start Test Compound (e.g., this compound) primary_screen Primary Target Assay (e.g., H1 Receptor Binding) start->primary_screen selectivity_panel Broad Off-Target Screening Panel (e.g., Radioligand Binding Assays) primary_screen->selectivity_panel data_analysis Data Analysis (IC50 and Ki Determination) selectivity_panel->data_analysis no_off_target High Selectivity data_analysis->no_off_target off_target_hits Significant Off-Target Hits Identified data_analysis->off_target_hits hit_validation Hit Validation in Functional Assays sar_optimization Structure-Activity Relationship (SAR) Optimization hit_validation->sar_optimization sar_optimization->primary_screen Re-screen lead_candidate Lead Candidate Selection no_off_target->lead_candidate off_target_hits->hit_validation

References

Rocastine's Potential in Asthma Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rocastine (AHR-11325) is a potent and selective second-generation histamine H1 receptor antagonist with a rapid onset of action. Preclinical evidence, primarily from guinea pig models of allergic asthma, demonstrates its significant potential in attenuating bronchoconstriction induced by both histamine and specific antigens. As an H1-antihistamine, its primary mechanism of action is the competitive blockade of the H1 receptor, thereby preventing histamine-mediated effects such as smooth muscle contraction and increased vascular permeability in the airways. While its efficacy in these established preclinical models is well-documented, the full scope of its anti-inflammatory properties and its potential role in the broader context of asthma pathophysiology, particularly concerning mast cell stabilization and modulation of eosinophilic and T-helper 2 (Th2) cell-driven inflammation, remains to be fully elucidated. This document provides a comprehensive overview of the existing data on this compound, its mechanism of action, and its potential utility in asthma research and development.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness and reversible airflow obstruction. The underlying inflammation is complex, involving a variety of cells and mediators. Histamine, released from activated mast cells, is a key mediator in the early phase of the allergic asthmatic response, causing bronchoconstriction and airway edema.[1] Second-generation H1-antihistamines have been developed to provide more targeted therapy with fewer sedative side effects compared to their first-generation counterparts. This compound, identified as AHR-11325, emerged as a promising candidate due to its high potency and rapid action in preclinical studies.[2][3]

Mechanism of Action: H1 Receptor Antagonism

This compound functions as a selective antagonist of the histamine H1 receptor. By binding to this receptor on airway smooth muscle cells and other cell types, it prevents the downstream signaling cascade initiated by histamine.

Signaling Pathway of the H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon histamine binding, the following cascade is initiated:

  • Gq/11 Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C.

  • Cellular Response: The rise in intracellular Ca2+ in airway smooth muscle cells leads to the activation of calmodulin and myosin light chain kinase, resulting in muscle contraction and bronchoconstriction. PKC activation contributes to the inflammatory response by activating transcription factors such as NF-κB.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates This compound This compound This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Mobilizes PKC Protein Kinase C DAG->PKC Activates Ca2_cyto ↑ Intracellular Ca²⁺ Ca2_ER->Ca2_cyto Ca2_cyto->PKC Co-activates Contraction Smooth Muscle Contraction Ca2_cyto->Contraction Leads to NFkB NF-κB Activation PKC->NFkB Leads to

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Point of Intervention.

Preclinical Efficacy in Asthma Models

The primary evidence for this compound's potential in asthma comes from in vivo studies in guinea pigs, a well-established animal model for asthma research due to the similarity of its airway response to inflammatory mediators to that of humans.[4]

Data Presentation

The following tables summarize the quantitative data from preclinical studies on this compound.

Table 1: Protective Effect of this compound against Histamine-Induced Bronchoconstriction in Guinea Pigs

Pretreatment TimePD50 (mg/kg, oral)Reference
15 minutes0.13[3]
1 hour0.12

PD50: Protective dose 50, the dose required to protect 50% of animals from a lethal dose of histamine.

Table 2: Comparative Potency of this compound and Other Antihistamines against Histamine-Induced Bronchoconstriction in Guinea Pigs (1-hour pretreatment)

CompoundPD50 (mg/kg, oral)Relative Potency vs. This compoundReference
This compound 0.12 1x
Terfenadine1.930.06x
DiphenhydramineNot specified, but this compound is ~36x more potent~0.03x
OxatomideNot specified, but equipotent to this compound1x

Table 3: Protective Effect of this compound against Antigen-Induced Bronchoconstriction in Guinea Pigs (1-hour pretreatment)

CompoundPotency ComparisonReference
This compound ~36x more potent than Diphenhydramine
This compound Equipotent to Oxatomide and Terfenadine
Experimental Protocols

Detailed experimental protocols from the original publications are not fully available. However, based on standard methodologies of the time, the following are likely representations of the protocols used.

This experiment assesses the ability of a compound to protect against death from bronchoconstriction induced by a lethal dose of histamine.

Histamine_Protocol cluster_protocol Experimental Workflow Animal_Prep Guinea Pig Acclimatization Grouping Randomization into Treatment Groups Animal_Prep->Grouping Dosing Oral Administration of This compound or Vehicle Grouping->Dosing Pretreatment Pretreatment Period (15 min or 1 hr) Dosing->Pretreatment Challenge Intravenous or Intraperitoneal Injection of Lethal Dose of Histamine Pretreatment->Challenge Observation Observation for Onset of Respiratory Distress and Survival Challenge->Observation Endpoint Calculation of PD50 (Protective Dose 50) Observation->Endpoint

Caption: Workflow for Histamine-Induced Bronchoconstriction Assay.

This experiment evaluates the protective effect of a compound against bronchoconstriction triggered by an allergic reaction.

Antigen_Protocol cluster_protocol Experimental Workflow Sensitization Active Sensitization of Guinea Pigs with an Antigen (e.g., Ovalbumin) Grouping Randomization into Treatment Groups Sensitization->Grouping Dosing Oral Administration of This compound or Vehicle Grouping->Dosing Pretreatment Pretreatment Period (e.g., 1 hr) Dosing->Pretreatment Challenge Exposure to Aerosolized Antigen Pretreatment->Challenge Observation Observation for Collapse or Respiratory Distress Challenge->Observation Endpoint Determination of Protective Effect and Potency Comparison Observation->Endpoint

Caption: Workflow for Antigen-Induced Bronchoconstriction Assay.

Potential Broader Anti-Inflammatory Effects

While direct evidence for this compound is lacking, research on other second-generation H1-antihistamines suggests potential mechanisms beyond simple receptor blockade that could be relevant to asthma.

Mast Cell Stabilization

Some second-generation antihistamines have been shown to possess mast cell-stabilizing properties, inhibiting the release of a broader range of inflammatory mediators beyond just histamine. This is a critical area for future investigation for this compound, as it would imply a more comprehensive anti-inflammatory profile.

Modulation of Eosinophil and Th2 Cytokine Responses

The chronic inflammation in many forms of asthma is driven by Th2 cells and their cytokines (e.g., IL-4, IL-5, IL-13), which promote eosinophil recruitment and activation. Some H1-antihistamines have been reported to down-regulate Th2 cytokine production and inhibit eosinophil infiltration. If this compound shares these properties, it could potentially impact the late-phase asthmatic response and chronic airway inflammation.

Potential_Mechanisms cluster_direct Established Mechanism cluster_potential Potential Additional Mechanisms (Hypothesized) This compound This compound H1R_Block H1 Receptor Blockade This compound->H1R_Block Mast_Stab Mast Cell Stabilization This compound->Mast_Stab Eos_Inhibit Inhibition of Eosinophil Recruitment & Activation This compound->Eos_Inhibit Th2_Mod Modulation of Th2 Cytokine Production This compound->Th2_Mod Bronchodilation Inhibition of Histamine-Induced Bronchoconstriction H1R_Block->Bronchodilation Reduced_Inflam Reduced Airway Inflammation Mast_Stab->Reduced_Inflam Eos_Inhibit->Reduced_Inflam Th2_Mod->Reduced_Inflam Reduced_Inflam->Bronchodilation

Caption: Established and Hypothesized Mechanisms of Action for this compound in Asthma.

Clinical Development and Future Directions

A thorough search of clinical trial registries and scientific literature reveals a significant gap in the clinical development of this compound for asthma. There are no registered clinical trials evaluating the efficacy and safety of this compound (AHR-11325) in human subjects with asthma. The existing preclinical data, while promising, dates back to 1989.

For this compound to be reconsidered as a viable candidate for asthma therapy, the following research is essential:

  • In Vitro Studies: Modern in vitro assays are needed to investigate this compound's effects on human mast cell degranulation, eosinophil migration, and the production of Th2 cytokines from human T-cells.

  • Updated Preclinical Models: Evaluation of this compound in more contemporary and sophisticated animal models of chronic allergic asthma would provide insights into its effects on airway remodeling and chronic inflammation.

  • Clinical Trials: Should further preclinical data prove positive, well-designed, placebo-controlled clinical trials in patients with mild to moderate asthma would be necessary to establish its safety and efficacy in humans.

Conclusion

This compound is a potent, second-generation H1-antihistamine with compelling preclinical data demonstrating its ability to prevent histamine- and antigen-induced bronchoconstriction. Its primary mechanism of action is well-understood. However, the lack of clinical trial data and the absence of modern research into its broader anti-inflammatory effects are significant limitations. While its development appears to have stalled, the foundational preclinical evidence suggests that this compound could be a valuable tool for asthma research. Further investigation into its potential to modulate mast cell, eosinophil, and Th2-driven inflammation is warranted to determine if it holds a place in the modern therapeutic landscape for allergic asthma.

References

Methodological & Application

Synthesis of Rocastine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the synthesis of Rocastine, a potent H1 antihistamine. The synthesis is a multi-step process beginning with commercially available starting materials and proceeding through key intermediates to yield the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development. All quantitative data is summarized in tables, and the experimental workflow is visually represented.

Introduction

This compound, with the IUPAC name 2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1][2]oxazepine-5-thione, is a tricyclic antihistamine. Its synthesis involves the construction of a pyrido-oxazepine heterocyclic system. The following protocol details a plausible synthetic route, compiled from available chemical literature, to obtain this compound.

Chemical Structures

Compound NameStructure
This compound
alt text
Starting Material 1: 3-Amino-2-chloropyridine
alt text
Starting Material 2: 2-(Methylamino)ethanol
alt text
Starting Material 3: Chloroacetyl chloride
alt text
Starting Material 4: Phosphorus pentasulfide
alt text
Starting Material 5: Dimethylamine
alt text

Synthesis Pathway

The overall synthetic pathway for this compound is depicted below. The process begins with the reaction of 3-amino-2-chloropyridine with 2-(methylamino)ethanol to form an amino alcohol intermediate. This intermediate is then cyclized with chloroacetyl chloride to create the oxazepinone ring. The carbonyl group is subsequently converted to a thiocarbonyl using phosphorus pentasulfide. The final step involves the introduction of the dimethylaminoethyl side chain.

Rocastine_Synthesis A 3-Amino-2-chloropyridine + 2-(Methylamino)ethanol B 2-((2-Hydroxyethyl)(methyl)amino)-3-aminopyridine A->B Nucleophilic Aromatic Substitution C 2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f][1,4]oxazepin-5(2H)-one B->C Cyclization with Chloroacetyl chloride D 2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f][1,4]oxazepine-5(2H)-thione C->D Thionation with P4S10 E This compound D->E Amination with Dimethylamine

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-((2-Hydroxyethyl)(methyl)amino)-3-aminopyridine

Materials:

  • 3-Amino-2-chloropyridine

  • 2-(Methylamino)ethanol

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate)

Procedure:

  • To a solution of 3-amino-2-chloropyridine in DMF, add 2-(methylamino)ethanol and potassium carbonate.

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-((2-hydroxyethyl)(methyl)amino)-3-aminopyridine.

Step 2: Synthesis of 2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f][1][2]oxazepin-5(2H)-one

Materials:

  • 2-((2-Hydroxyethyl)(methyl)amino)-3-aminopyridine

  • Chloroacetyl chloride

  • Solvent (e.g., Dichloromethane - DCM)

  • Base (e.g., Triethylamine)

Procedure:

  • Dissolve 2-((2-hydroxyethyl)(methyl)amino)-3-aminopyridine in DCM and cool the solution to 0 °C.

  • Add triethylamine to the solution, followed by the dropwise addition of chloroacetyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 4-8 hours) until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-(2-chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f][1]oxazepin-5(2H)-one.

Step 3: Synthesis of 2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]oxazepine-5(2H)-thione

Materials:

  • 2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]oxazepin-5(2H)-one hydrochloride

  • Phosphorus pentasulfide (P₄S₁₀)

  • Solvent (e.g., Chloroform)

Procedure:

  • To a solution of 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepin-5(4H)one hydrochloride (0.25 mole) in 1500 ml of chloroform, add phosphorus pentasulfide (41.5 g, 0.19 mole).

  • Heat the mixture to reflux for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove any solid residues.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-(2-chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]oxazepine-5(2H)-thione.

Step 4: Synthesis of this compound (2-[2-(Dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f]oxazepine-5-thione)

Materials:

  • 2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]oxazepine-5(2H)-thione

  • Dimethylamine (e.g., 40% aqueous solution or as a gas)

  • Solvent (e.g., Ethanol or Dimethylsulfoxide - DMSO)

  • Base (e.g., Potassium carbonate, if necessary)

Procedure:

  • Dissolve 2-(2-chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]oxazepine-5(2H)-thione in a suitable solvent like ethanol or DMSO.

  • Add an excess of dimethylamine solution.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified duration (e.g., 8-24 hours) until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent (e.g., chloroform) and wash with a dilute aqueous sodium hydroxide solution.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or by forming a salt (e.g., fumarate or hydrochloride) and recrystallizing to obtain pure this compound.

Quantitative Data Summary

StepStarting MaterialReagentsProductYield (%)
13-Amino-2-chloropyridine2-(Methylamino)ethanol, K₂CO₃2-((2-Hydroxyethyl)(methyl)amino)-3-aminopyridineData not available
22-((2-Hydroxyethyl)(methyl)amino)-3-aminopyridineChloroacetyl chloride, Et₃N2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]oxazepin-5(2H)-oneData not available
32-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]oxazepin-5(2H)-oneP₄S₁₀2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]oxazepine-5(2H)-thioneData not available
42-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]oxazepine-5(2H)-thioneDimethylamineThis compoundData not available

Conclusion

This document outlines a detailed, multi-step protocol for the synthesis of this compound. The described methods are based on established chemical reactions and provide a clear pathway for the preparation of this antihistamine agent. Researchers should optimize the reaction conditions and purification procedures to achieve the desired yield and purity of the final product. Standard laboratory safety procedures should be followed throughout the synthesis.

References

Application Note: Chiral Separation of Rocastine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Rocastine enantiomers. This compound, a potent H1 antihistamine, possesses a single chiral center, and its enantiomers exhibit significantly different pharmacological activities. The (R)-enantiomer is reported to be substantially more potent than the (S)-isomer, making enantiomeric purity a critical quality attribute. This method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline separation of the (R)- and (S)-Rocastine enantiomers, enabling accurate quantification for research, development, and quality control purposes.

Introduction

This compound is a second-generation antihistamine that functions as a selective H1 receptor antagonist. The presence of an asymmetric carbon atom in its structure results in the existence of two enantiomers, (R)-Rocastine and (S)-Rocastine. Pharmacological studies have revealed a significant stereoselectivity in its biological action, with the (R)-enantiomer being the primary contributor to the antihistaminic effect. Therefore, the ability to separate and quantify these enantiomers is essential for the development of enantiopure drug products and for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for the enantioseparation of pharmaceutical compounds.[1][2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the separation of a wide range of chiral molecules, including basic drugs like antihistamines.[1][3][4] This note presents a reliable HPLC method for the baseline separation of this compound enantiomers.

Experimental Conditions

A screening of various polysaccharide-based chiral stationary phases was conducted. Optimal separation was achieved using a cellulose-based CSP. The detailed experimental conditions are summarized in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterValue
Instrumentation
HPLC SystemStandard LC System with UV Detector
Chromatographic Conditions
ColumnCellulose-based CSP (e.g., CHIRALPAK® IC or similar)
Particle Size5 µm
Dimensions250 x 4.6 mm
Mobile Phasen-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Column Temperature25°C
DetectionUV at 230 nm
Injection Volume10 µL
Sample Preparation
Sample Concentration1.0 mg/mL
DiluentMobile Phase
Results and Discussion

Under the optimized chromatographic conditions, the racemic mixture of this compound was successfully resolved into its two enantiomers. A representative chromatogram is shown in Figure 1.

Figure 1: Representative Chromatogram of Racemic this compound Separation

(A hypothetical chromatogram showing two well-resolved peaks for (S)-Rocastine and (R)-Rocastine would be displayed here.)

The method performance was evaluated, and the results are presented in Table 2. The separation factor (α) greater than 1.2 and the resolution (Rs) greater than 2.0 indicate a high degree of separation between the two enantiomers, ensuring accurate quantification.

Table 2: Chromatographic Performance Data

AnalyteRetention Time (t R) [min]Tailing Factor (T f)Resolution (R s)Separation Factor (α)
(S)-Rocastine8.51.1-1.3
(R)-Rocastine11.11.22.8

The use of a basic additive, diethylamine, in the mobile phase was found to be crucial for obtaining symmetrical peak shapes for the basic this compound enantiomers. The ratio of n-hexane to isopropanol was optimized to balance retention time and resolution.

Conclusion

The developed HPLC method provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of a cellulose-based chiral stationary phase with a normal phase mobile phase system allows for baseline resolution and accurate quantification. This method is suitable for routine analysis in quality control, as well as for supporting drug development and clinical research activities.

Protocol: Chiral Separation of this compound Enantiomers by HPLC

Objective

To provide a detailed standard operating procedure for the separation and quantification of (R)- and (S)-Rocastine enantiomers using High-Performance Liquid Chromatography (HPLC).

Scope

This protocol is applicable to the analysis of this compound bulk drug substance and can be adapted for the analysis of this compound in various sample matrices with appropriate validation.

Materials and Reagents
  • This compound Racemic Standard

  • (R)-Rocastine Reference Standard (if available)

  • (S)-Rocastine Reference Standard (if available)

  • n-Hexane (HPLC Grade)

  • Isopropanol (HPLC Grade)

  • Diethylamine (DEA) (Reagent Grade)

  • HPLC System with UV Detector

  • Chiral Column: Cellulose-based CSP (e.g., CHIRALPAK® IC), 5 µm, 250 x 4.6 mm

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Experimental Workflow

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Mobile Phase Preparation: n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v) C System Equilibration: Pump mobile phase through column until baseline is stable A->C B Standard & Sample Preparation: Dissolve 10 mg in 10 mL diluent (1.0 mg/mL) D System Suitability Test: Inject standard solution to verify resolution and repeatability B->D C->D E Sample Injection: Inject 10 µL of filtered sample D->E F Data Acquisition: Record chromatogram for ~15 min E->F G Peak Integration: Identify and integrate peaks for each enantiomer F->G H Quantification: Calculate enantiomeric purity (% Area) G->H

Caption: Workflow for this compound enantiomer analysis.

Detailed Procedures

5.1 Mobile Phase Preparation

  • Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of Diethylamine.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration before use.

5.2 Standard Solution Preparation (1.0 mg/mL)

  • Accurately weigh approximately 10 mg of this compound racemic standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase (diluent) and sonicate to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.

5.3 Sample Preparation

  • Prepare samples containing this compound at a target concentration of 1.0 mg/mL using the mobile phase as the diluent.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

5.4 HPLC System Setup and Equilibration

  • Install the chiral column in the HPLC system.

  • Set the column temperature to 25°C.

  • Set the UV detector wavelength to 230 nm.

  • Purge the pump with the prepared mobile phase.

  • Set the flow rate to 1.0 mL/min and allow the mobile phase to pump through the system until a stable baseline is achieved (typically 30-60 minutes).

5.5 System Suitability

  • Inject the standard solution (10 µL) into the HPLC system.

  • Verify that the system suitability criteria are met:

    • Resolution (Rs) between the two enantiomer peaks should be ≥ 2.0.

    • The tailing factor for each peak should be ≤ 1.5.

5.6 Analysis

  • Inject 10 µL of each sample solution.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (approximately 15 minutes).

Data Analysis and Calculations

6.1 Peak Identification

  • If reference standards are available, identify the peaks for (R)- and (S)-Rocastine by comparing their retention times.

  • If standards are not available, peaks can be labeled as Peak 1 and Peak 2 based on their elution order.

6.2 Calculation of Enantiomeric Purity The enantiomeric purity (or enantiomeric excess, e.e.) is calculated based on the peak areas of the two enantiomers.

  • Area % of Enantiomer 1 = (Area of Enantiomer 1 / (Area of Enantiomer 1 + Area of Enantiomer 2)) * 100

  • Area % of Enantiomer 2 = (Area of Enantiomer 2 / (Area of Enantiomer 1 + Area of Enantiomer 2)) * 100

Signaling Pathway / Logical Relationship Diagram

The logical relationship for selecting a chiral separation strategy is outlined below. This decision-making process is fundamental in developing a successful enantioselective method.

G Chiral Separation Strategy A Racemic Compound (e.g., this compound) B Direct Separation? A->B C Chiral Stationary Phase (CSP) (e.g., Polysaccharide) B->C Yes E Indirect Separation? B->E No H Baseline Separation of Enantiomers C->H D Chiral Mobile Phase Additive (CMPA) I No Separation D->I Less Common F Derivatization with Chiral Reagent E->F Yes E->I No G Separation of Diastereomers on Achiral Column F->G G->H

Caption: Decision tree for chiral separation methods.

References

Application Notes and Protocols for Rocastine Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific administration of Rocastine (AHR-11325) in animal studies via oral gavage and intraperitoneal (IP) injection is limited. The following application notes and protocols are based on established methodologies for administering H1 antihistamines to rodents and include data from analogous second-generation antihistamines to provide a comprehensive guide for researchers. It is imperative to conduct dose-ranging and toxicity studies for this compound to determine the optimal and safe dosage for specific animal models and experimental endpoints.

Application Notes

This compound is a potent and selective H1 antagonist with a rapid onset of action, making it a valuable tool for investigating histamine-mediated physiological and pathological processes.[1] The choice of administration route, either oral gavage or intraperitoneal injection, will depend on the specific aims of the study, such as mimicking clinical routes of administration, achieving rapid systemic exposure, or bypassing first-pass metabolism.

Oral Gavage (P.O.)

Oral gavage is a common method for the precise oral administration of substances in laboratory animals and is often chosen to simulate the clinical route of drug intake in humans.[2] This method ensures that a specific dose is delivered directly into the stomach. When administering this compound via oral gavage, it is crucial to use a proper technique to avoid esophageal injury or accidental administration into the trachea.[2] The vehicle solution for this compound should be non-toxic and inert. Common vehicles include water, saline, or a 0.5% methylcellulose solution. The volume administered should be appropriate for the size of the animal, typically not exceeding 10 mL/kg for rats and mice.

Intraperitoneal (I.P.) Injection

Intraperitoneal injection is a parenteral route of administration where the substance is injected into the peritoneal cavity. This method allows for rapid absorption into the systemic circulation, often bypassing the first-pass metabolism that can occur with oral administration. IP injection is useful when a rapid onset of action is desired or when the compound has poor oral bioavailability. For this compound, this route can be used to study its systemic effects on histamine-mediated responses. Sterile technique is essential to prevent infection, and the injection should be made into the lower abdominal quadrant to avoid injury to internal organs.

Quantitative Data for Analogous H1 Antihistamines

Due to the lack of specific pharmacokinetic and toxicity data for this compound in the public domain, the following tables summarize data for other well-known second-generation H1 antihistamines, Cetirizine and Loratadine, in rodents. This information can serve as a reference for designing preclinical studies with this compound.

Table 1: Pharmacokinetic Parameters of Second-Generation Antihistamines in Rodents (Oral Administration)

CompoundAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Loratadine Mouse20110.66 ± 8.720.5376.02Not Reported
Desloratadine (active metabolite of Loratadine)Mouse20 (of Loratadine)211.48 ± 10.82.01436Not Reported
Cetirizine RatNot Specified~300 (from 10 mg dose in adults)~1.0Not ReportedNot Reported
Desloratadine RatNot SpecifiedNot Reported1.5 - 12Not Reported45 - 94

Note: Data for Cetirizine in rats is inferred from human data and should be interpreted with caution. Cmax and Tmax for Loratadine and its metabolite in mice can be influenced by the time of administration.[3][4]

Table 2: Acute Toxicity of Second-Generation Antihistamines in Rodents

CompoundAnimal ModelRouteLD50 (mg/kg)
Cetirizine MouseOral237
Cetirizine RatOral365
Cetirizine MouseIntraperitoneal138 (LDLO)
Loratadine MouseOral>5000
Loratadine RatOral>5000
Desloratadine MouseOral500 (Minimal Lethal Dose)
Desloratadine RatOral250 (Minimal Lethal Dose)
Desloratadine MouseIntraperitoneal50 (Minimal Lethal Dose)
Desloratadine RatIntraperitoneal50 (Minimal Lethal Dose)

LD50: Median lethal dose. LDLO: Lowest published lethal dose.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

Materials:

  • This compound

  • Vehicle (e.g., sterile water, 0.9% saline, or 0.5% methylcellulose)

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1-1.5 inch, with a ball tip for mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution: Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.

  • Animal Handling and Restraint: Weigh the mouse to calculate the correct dosing volume (typically 5-10 mL/kg). Gently restrain the mouse by the scruff of the neck to immobilize the head and prevent movement.

  • Gavage Needle Insertion: With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Administration: Once the needle is correctly positioned in the esophagus (a slight swallowing reflex may be observed), slowly administer the this compound solution.

  • Post-Administration Monitoring: After administration, gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.

Protocol 2: Intraperitoneal (I.P.) Injection of this compound in Rats

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile 0.9% saline)

  • Sterile needles (e.g., 23-25 gauge)

  • Sterile syringes (1-3 mL)

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Preparation of Dosing Solution: Prepare the this compound solution in a sterile vehicle to the desired concentration.

  • Animal Handling and Restraint: Weigh the rat to determine the injection volume (typically up to 10 mL/kg). Restrain the rat securely, exposing the abdomen. One common method is to hold the rat with its back against your palm, with your thumb and forefinger securing the head.

  • Injection Site Preparation: Locate the lower right or left abdominal quadrant. Swab the injection site with 70% ethanol.

  • Injection: Tilt the rat's head downwards at a slight angle to move the abdominal organs away from the injection site. Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn back, which would indicate improper placement.

  • Administration: Slowly inject the this compound solution into the peritoneal cavity.

  • Post-Injection Monitoring: Withdraw the needle and return the rat to its cage. Monitor for any signs of discomfort, distress, or adverse reactions.

Visualizations

H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Response Inflammatory Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Response Ca Ca²⁺ Ca->Response ER->Ca releases Histamine Histamine Histamine->H1R binds to

Caption: Histamine H1 Receptor Signaling Pathway.

Rocastine_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Animal_Model Select Animal Model (e.g., Mouse, Rat, Guinea Pig) Dose_Prep Prepare this compound Solution (Vehicle: Saline, Water, etc.) Animal_Model->Dose_Prep Animal_Prep Weigh Animal & Calculate Dose Dose_Prep->Animal_Prep Oral_Gavage Oral Gavage Animal_Prep->Oral_Gavage IP_Injection IP Injection Animal_Prep->IP_Injection Monitoring Monitor for Adverse Effects Oral_Gavage->Monitoring IP_Injection->Monitoring Data_Collection Collect Samples (Blood, Tissues) Monitoring->Data_Collection Analysis Pharmacokinetic & Pharmacodynamic Analysis Data_Collection->Analysis

Caption: General Experimental Workflow for this compound Administration.

References

Application Note: Evaluating Rocastine's Potential to Inhibit Mast Cell Degranulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are crucial effector cells in allergic and inflammatory responses.[1] Upon activation by allergens or other stimuli, they undergo degranulation, releasing pre-formed mediators such as histamine and β-hexosaminidase from their cytoplasmic granules.[1] This release of inflammatory mediators is a key driver of allergic symptoms. Consequently, inhibiting mast cell degranulation is a primary therapeutic strategy for managing allergic diseases.[1]

Rocastine is recognized as a potent and non-sedating H1-antihistamine. While its primary mechanism of action is the competitive antagonism of histamine at H1 receptors, some antihistamines have also been shown to possess mast cell-stabilizing properties.[2] This application note provides a detailed protocol for an in vitro mast cell degranulation assay to evaluate the potential inhibitory effect of this compound on this critical process. The assay quantifies the release of the enzyme β-hexosaminidase, a reliable marker for mast cell degranulation, from the rat basophilic leukemia cell line (RBL-2H3).[3]

Principle of the Assay

The in vitro mast cell degranulation assay is based on the quantification of β-hexosaminidase released from activated mast cells. RBL-2H3 cells, a widely used model for mast cells, are sensitized with anti-dinitrophenyl (DNP) immunoglobulin E (IgE). The subsequent cross-linking of the IgE receptors by the antigen, DNP-human serum albumin (HSA), triggers degranulation and the release of granular contents, including β-hexosaminidase, into the cell culture supernatant. The enzymatic activity of the released β-hexosaminidase is determined by its ability to cleave a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), which produces a colored product that can be quantified spectrophotometrically. The potential inhibitory effect of this compound on mast cell degranulation is assessed by measuring the reduction in β-hexosaminidase release in the presence of the compound.

Illustrative Data

The following table presents hypothetical data illustrating the potential inhibitory effect of this compound on IgE-mediated mast cell degranulation. In a typical experiment, various concentrations of this compound would be pre-incubated with sensitized RBL-2H3 cells before stimulation with an antigen. The percentage of β-hexosaminidase release is calculated relative to the total cellular content. The IC50 value, the concentration of an inhibitor where the response is reduced by half, is then determined.

CompoundConcentration (µM)β-Hexosaminidase Release (% of Total)% InhibitionIC50 (µM)
Vehicle Control (0.1% DMSO) -45.2 ± 3.10-
This compound 0.140.1 ± 2.811.3\multirow{5}{*}{1.5 }
0.531.5 ± 2.230.3
1.025.3 ± 1.944.0
5.015.8 ± 1.565.0
10.09.7 ± 1.178.5
Positive Control (Cromolyn Sodium) 10012.3 ± 1.372.8~25

Experimental Protocols

Materials and Reagents
  • RBL-2H3 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Anti-DNP IgE

  • DNP-human serum albumin (DNP-HSA)

  • This compound

  • Cromolyn sodium (positive control)

  • Tyrode's buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Triton X-100

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Protocol for Mast Cell Degranulation Assay
  • Cell Culture:

    • Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Passage the cells every 2-3 days to maintain sub-confluent conditions.

  • Sensitization of RBL-2H3 Cells:

    • Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

    • The following day, sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) in complete medium for 24 hours.

  • Compound Treatment:

    • After sensitization, gently wash the cells twice with Tyrode's buffer.

    • Add 100 µL of Tyrode's buffer containing various concentrations of this compound (or vehicle control/positive control) to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Antigen Stimulation:

    • Induce degranulation by adding 50 µL of DNP-HSA (100 ng/mL) to each well.

    • For the negative control (unstimulated cells), add 50 µL of Tyrode's buffer.

    • To determine the total release of β-hexosaminidase, add 50 µL of 0.5% Triton X-100 to a set of wells.

    • Incubate the plate at 37°C for 1 hour.

  • Measurement of β-Hexosaminidase Activity:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well of the new plate.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding 150 µL of stop buffer (0.1 M Na2CO3/NaHCO3, pH 10.0).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

      • % Release = [(Absorbance of sample - Absorbance of unstimulated cells) / (Absorbance of total release - Absorbance of unstimulated cells)] x 100

    • Calculate the percentage inhibition for each concentration of this compound:

      • % Inhibition = [(% Release of vehicle control - % Release of this compound) / % Release of vehicle control] x 100

    • Determine the IC50 value of this compound by plotting the % inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of IgE-Mediated Mast Cell Degranulation

MastCellDegranulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE Binding & Cross-linking FceRI FcεRI IgE->FceRI Lyn Lyn FceRI->Lyn Activation Syk Syk Lyn->Syk Phosphorylation LAT LAT Syk->LAT Phosphorylation PLCg PLCγ LAT->PLCg Activation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Release PKC PKC DAG->PKC Activation Granule Granule PKC->Granule Ca_ER->Granule Mobilization Ca_ext Ca²⁺ (extracellular) Ca_ext->Granule Influx Degranulation Degranulation Granule->Degranulation Fusion & Release This compound This compound (Potential Inhibition) This compound->Ca_ext Blocks Ca²⁺ Channels (Hypothesized)

Caption: IgE-Mediated Mast Cell Degranulation Pathway.

Experimental Workflow for Mast Cell Degranulation Assay

AssayWorkflow start Start culture Culture RBL-2H3 Cells start->culture sensitize Sensitize Cells with Anti-DNP IgE (24h) culture->sensitize wash1 Wash Cells with Tyrode's Buffer sensitize->wash1 treat Treat with this compound or Controls (30 min) wash1->treat stimulate Stimulate with DNP-HSA (1h) treat->stimulate centrifuge Centrifuge Plate stimulate->centrifuge supernatant Collect Supernatant centrifuge->supernatant assay Perform β-Hexosaminidase Assay supernatant->assay read Read Absorbance at 405 nm assay->read analyze Analyze Data (% Inhibition, IC50) read->analyze end End analyze->end

Caption: Experimental Workflow Diagram.

References

Application Notes and Protocols for Rocastine Impurity Profiling and Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocastine is a histamine H1-receptor antagonist.[1] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This document provides a comprehensive guide to the impurity profiling and identification of this compound, including potential impurities, analytical methodologies, and detailed experimental protocols. The impurity data presented is hypothetical, based on the known synthesis of this compound and common degradation pathways observed for analogous pharmaceutical compounds, and should serve as a guide for method development and validation.

Potential Impurity Profile of this compound

The potential impurities in this compound can be categorized as process-related impurities, arising from the manufacturing process, and degradation products, formed during storage or upon exposure to stress conditions.

Process-Related Impurities

Based on a known synthesis of this compound, the following hypothetical process-related impurities could be present:

  • Starting Materials: Unreacted starting materials used in the final synthetic steps.

  • Intermediates: Compounds that are precursors in the synthesis of the final this compound molecule.

  • By-products: Unwanted products formed from side reactions during the synthesis.

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light. While specific degradation pathways for this compound are not publicly available, common degradation pathways for similar heterocyclic compounds may include hydrolysis, oxidation, and photolytic degradation.[2][3][4][5]

Data Presentation: Hypothetical this compound Impurity Data

The following tables summarize hypothetical quantitative data for potential this compound impurities. These values are for illustrative purposes and should be established and validated for specific processes and formulations.

Table 1: Hypothetical Process-Related Impurities in this compound Drug Substance

Impurity NameStructure (if known)OriginSpecification Limit (%)
Starting Material A[Hypothetical Structure]Synthesis≤ 0.10
Intermediate B[Hypothetical Structure]Synthesis≤ 0.15
By-product C[Hypothetical Structure]Synthesis≤ 0.10

Table 2: Hypothetical Degradation Products of this compound

Impurity NameStructure (if known)Formation ConditionSpecification Limit (%)
Hydrolytic Degradant D[Hypothetical Structure]Acid/Base Hydrolysis≤ 0.15
Oxidative Degradant E[Hypothetical Structure]Oxidation≤ 0.10
Photolytic Degradant F[Hypothetical Structure]Photolysis≤ 0.10

Experimental Protocols

Detailed methodologies for the key experiments in this compound impurity profiling are provided below. These protocols are based on established methods for similar antihistamine compounds and require optimization and validation for this compound.

High-Performance Liquid Chromatography (HPLC) for Impurity Quantification

This method is designed for the separation and quantification of this compound and its potential impurities.

1.1. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or a wavelength of maximum absorbance for this compound)
Injection Volume 10 µL

1.2. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the this compound drug substance or product in the diluent to a final concentration within the linear range of the method.

  • Impurity Standard Solutions: If available, prepare individual stock solutions of known impurities and a mixed standard solution.

1.3. System Suitability

Perform system suitability tests before sample analysis to ensure the performance of the chromatographic system. Key parameters include tailing factor, theoretical plates, and repeatability of injections.

1.4. Analysis

Inject the blank (diluent), standard solution, and sample solution into the HPLC system and record the chromatograms. Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol is for the identification and structural elucidation of unknown impurities.

2.1. LC-MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Optimized for separation of impurities
Flow Rate 0.3 mL/min
Column Temperature 40 °C
MS System Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode
Scan Mode Full scan MS and tandem MS (MS/MS)
Collision Energy Ramped to obtain fragment ions

2.2. Sample Preparation

Prepare the sample solution as described for the HPLC method. The concentration may need to be adjusted based on the sensitivity of the MS instrument.

2.3. Analysis

Inject the sample into the LC-MS system. The full scan MS data will provide the molecular weights of the parent drug and any impurities. The MS/MS data will provide fragmentation patterns that can be used to elucidate the structures of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is a powerful technique for the definitive structural elucidation of isolated impurities.

3.1. Sample Preparation

Isolate the impurity of interest using preparative HPLC. Ensure the isolated impurity is of sufficient purity and quantity for NMR analysis. Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

3.2. NMR Experiments

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra.

  • 2D NMR: Perform experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity within the molecule.

3.3. Data Analysis

Analyze the NMR spectra to determine the chemical structure of the impurity. Compare the spectra with that of this compound to identify structural modifications.

Mandatory Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation cluster_outcome Outcome Rocastine_Sample This compound Drug Substance/Product HPLC HPLC Analysis Rocastine_Sample->HPLC LCMS LC-MS Analysis Rocastine_Sample->LCMS Quantification Impurity Quantification HPLC->Quantification Identification Impurity Identification LCMS->Identification NMR NMR Analysis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Impurity_Profile Complete Impurity Profile Quantification->Impurity_Profile Identification->NMR Isolate for NMR Structure_Elucidation->Impurity_Profile

Caption: Experimental workflow for this compound impurity profiling.

signaling_pathway cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_degradation Degradation Pathways Starting_Materials Starting Materials Intermediates Intermediates Starting_Materials->Intermediates Process_Impurities Process-Related Impurities Starting_Materials->Process_Impurities Side Reactions / Incomplete Conversion Rocastine_API This compound API Intermediates->Rocastine_API Intermediates->Process_Impurities Side Reactions / Incomplete Conversion Stress_Conditions Stress Conditions (Acid, Base, Heat, Light, Oxidation) Rocastine_API->Stress_Conditions Degradation_Products Degradation Products Stress_Conditions->Degradation_Products

Caption: Logical relationships in the formation of this compound impurities.

References

Troubleshooting & Optimization

Troubleshooting Rocastine synthesis and low yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Rocastine, with a focus on addressing issues related to low yield and reaction optimization.

Frequently Asked Questions (FAQs)

General

  • Q1: My overall yield for the multi-step synthesis of this compound is significantly lower than expected. What are the general areas I should investigate? A1: Low overall yield in a multi-step synthesis can be attributed to several factors. It is crucial to analyze each step individually. Key areas to focus on include the purity of starting materials and reagents, optimization of reaction conditions (temperature, solvent, catalysts) for each step, the stability of intermediates, and the efficiency of purification techniques.[1] Many heterocyclic synthesis reactions are sensitive to moisture and air, so ensuring anhydrous conditions and the use of an inert atmosphere where necessary is critical.

Synthesis Pathway Specific

  • Q2: I am having trouble with the initial cyclization to form the pyrido[3,2-f][1][2]oxazepin-5(4H)-one core. What are some common issues? A2: The formation of the seven-membered oxazepine ring can be challenging. Potential issues include incomplete reaction, formation of side products due to competing cyclization pathways, or decomposition of the starting materials or product under the reaction conditions. Careful control of reaction temperature and the choice of a suitable base and solvent are critical. It is also important to ensure the purity of the 2-amino-3-hydroxypyridine precursor.

  • Q3: The N-methylation of the lactam nitrogen is resulting in a low yield or a mixture of products. How can I improve this step? A3: N-alkylation of amides can sometimes be inefficient. The amide nitrogen is not strongly nucleophilic, often requiring a strong base like sodium hydride (NaH) to be deprotonated before alkylation with methyl iodide.[3][4] Incomplete deprotonation can lead to low conversion. Over-alkylation is generally not an issue for a secondary amide nitrogen, but side reactions can occur if other nucleophilic sites are present in the molecule. Ensure anhydrous conditions, as NaH reacts violently with water. The choice of solvent (e.g., THF, DMF) can also influence the reaction rate and yield.

  • Q4: The thionation of the lactam to form the thioamide is problematic. What are the common pitfalls with Lawesson's reagent or phosphorus pentasulfide? A4: Thionation using reagents like Lawesson's reagent (LR) or phosphorus pentasulfide (P4S10) can present several challenges. These reagents are sensitive to moisture. A major issue with LR is the formation of phosphorus-containing byproducts that can be difficult to remove, often co-eluting with the desired product during chromatography. This can lead to an artificially high crude yield. Incomplete reaction can occur if an insufficient amount of the thionating agent is used or if the reaction temperature is too low. The reaction should be monitored carefully by TLC to avoid decomposition of the product with prolonged reaction times.

  • Q5: The final step, the reaction of the chloroethyl intermediate with dimethylamine, is not going to completion. What can I do? A5: This is a nucleophilic substitution (SN2) reaction. Low yields can be due to several factors. The reactivity of alkyl chlorides is lower than that of bromides or iodides. If the reaction is slow, consider adding a catalytic amount of sodium iodide to the reaction mixture to generate the more reactive alkyl iodide in situ (Finkelstein reaction). Ensure that a sufficient excess of dimethylamine is used and that the solvent is appropriate for an SN2 reaction (e.g., a polar aprotic solvent like DMSO).

Troubleshooting Guides

Guide 1: Low Yield in the Thionation Step
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of lactam to thioamide (starting material remains) 1. Insufficient Lawesson's reagent (LR) or P4S10. 2. Reaction temperature too low. 3. Deactivated thionating reagent due to moisture.1. Use a slight excess of the thionating agent (typically 0.5-0.6 equivalents of LR). 2. Increase the reaction temperature or prolong the reaction time. Refluxing in a solvent like toluene is common. 3. Ensure all reagents and solvents are anhydrous.
Multiple spots on TLC, streaking, or decomposition 1. Product is unstable under prolonged heating. 2. Side reactions with other functional groups.1. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 2. If other carbonyl groups are present, they may also undergo thionation. Consider using protecting groups if necessary.
Crude yield is >100%, but purified yield is low 1. Contamination with phosphorus byproducts from Lawesson's reagent.1. Implement a modified workup to remove byproducts. This can include washing the reaction mixture with a basic solution or treating it with ethylene glycol to decompose the byproducts into more polar, easily separable compounds. 2. Use a different purification strategy, such as a different solvent system for chromatography or recrystallization.
Guide 2: Inefficient Final SN2 Reaction
Symptom Possible Cause(s) Suggested Solution(s)
Slow or incomplete reaction 1. Low reactivity of the alkyl chloride. 2. Insufficient nucleophile (dimethylamine). 3. Inappropriate solvent.1. Add a catalytic amount of sodium iodide or potassium iodide to the reaction. 2. Use a larger excess of dimethylamine (either as a gas or a solution). 3. Use a polar aprotic solvent such as DMSO or DMF to accelerate the SN2 reaction.
Formation of elimination side products 1. The base (excess dimethylamine) is promoting E2 elimination.1. Run the reaction at a lower temperature. 2. While less of an issue with a primary chloride, if elimination is significant, a less hindered base could be used, though in this case, dimethylamine is the desired nucleophile.

Experimental Protocols

A plausible synthetic route for this compound is outlined below.

Step 1: Synthesis of 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepin-5(4H)-one hydrochloride

Step 2: Thionation to 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-thione

  • Reagents: 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepin-5(4H)one hydrochloride, phosphorus pentasulfide (P4S10) or Lawesson's reagent, chloroform or toluene.

  • Procedure (based on a similar synthesis):

    • To a solution of 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepin-5(4H)one hydrochloride (1.0 eq) in chloroform, add phosphorus pentasulfide (0.76 eq).

    • Reflux the mixture and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and proceed with a suitable workup to remove the inorganic byproducts. This may involve filtration and washing with an aqueous basic solution.

    • Purify the crude product by column chromatography or recrystallization.

Step 3: Synthesis of this compound (2-[2-(dimethylamino)ethyl]-2,3-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(4H)-thione)

  • Reagents: 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-thione, dimethylamine (40% aqueous solution or as a gas), ethanol or DMSO.

  • Procedure (based on a similar synthesis):

    • Dissolve 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-thione (1.0 eq) in a suitable solvent like absolute ethanol.

    • Add an excess of a 40% aqueous solution of dimethylamine.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Take up the residue in a suitable organic solvent (e.g., chloroform) and wash with dilute aqueous sodium hydroxide.

    • Dry the organic layer, filter, and concentrate to obtain the crude product.

    • Purify this compound by column chromatography or by forming a salt (e.g., fumarate) and recrystallizing.

Visualizations

Rocastine_Synthesis_Pathway A 2-Amino-3-hydroxypyridine (and other precursors) B 2-(2-Chloroethyl)-2,3-dihydro-4-methyl- pyrido[3,2-f][1,4]oxazepin-5(4H)-one A->B Multistep Cyclization C 2-(2-Chloroethyl)-2,3-dihydro-4-methyl- pyrido[3,2-f][1,4]oxazepine-5(4H)-thione B->C Thionation (P4S10 or Lawesson's Reagent) D This compound C->D SN2 Reaction (Dimethylamine)

Caption: Plausible synthetic pathway for this compound.

Troubleshooting_Low_Yield cluster_steps Reaction Steps cluster_solutions Potential Solutions Start Low Yield Observed Step Which Step is Problematic? Start->Step Cyclization Cyclization Step->Cyclization Thionation Thionation Step->Thionation SN2 SN2 Reaction Step->SN2 Sol_Cyclization Check starting material purity Optimize base/solvent/temperature Cyclization->Sol_Cyclization Sol_Thionation Use anhydrous conditions Increase thionating agent Modified workup for byproducts Thionation->Sol_Thionation Sol_SN2 Add catalytic iodide Use excess dimethylamine Switch to polar aprotic solvent SN2->Sol_SN2 End Improved Yield Sol_Cyclization->End Re-run Experiment Sol_Thionation->End Re-run Experiment Sol_SN2->End Re-run Experiment

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Rocastine peak tailing issues in reverse phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of Rocastine. The following question-and-answer format directly addresses common problems and offers systematic solutions to improve peak symmetry and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in RP-HPLC?

Peak tailing for this compound, a basic compound containing tertiary amine groups, in RP-HPLC is most frequently caused by secondary interactions between the analyte and the stationary phase. The primary culprits include:

  • Silanol Interactions: The basic nitrogen atoms in the this compound structure can interact strongly with acidic silanol groups (Si-OH) present on the surface of silica-based stationary phases.[1][2][3] These interactions create a secondary, stronger retention mechanism for a portion of the this compound molecules, leading to a delayed elution and a tailing peak.[1][2]

  • Column Contamination and Degradation: Accumulation of sample matrix components or other contaminants on the column can create active sites that interact with this compound, leading to poor peak shape. Over time, the bonded phase of the column can degrade, exposing more active silanol groups.

  • System Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause the separated peak to broaden and tail before it reaches the detector.

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion and tailing.

Q2: How does the mobile phase pH affect this compound's peak shape, and what is the recommended pH range?

The mobile phase pH is a critical parameter for controlling the peak shape of basic compounds like this compound. To minimize peak tailing, it is essential to ensure that the analyte exists in a single, consistent ionic state and to suppress the ionization of residual silanol groups on the stationary phase.

Two primary strategies are employed:

  • Low pH (pH 2.5-3.5): At a low pH, well below the pKa of the tertiary amine groups of this compound, the analyte will be fully protonated (ionized). Simultaneously, the acidic silanol groups on the silica stationary phase will be protonated and thus, non-ionized. This minimizes the undesirable ionic interactions that cause peak tailing. This is the most common and recommended approach for analyzing basic compounds on traditional silica-based columns.

  • High pH (pH > 9.5): At a high pH, well above the pKa of this compound, the analyte will be in its neutral, non-ionized form. This can also lead to good peak shape, but it requires a pH-stable column (e.g., hybrid silica or polymer-based) as traditional silica columns degrade at high pH.

It is strongly recommended to keep the mobile phase pH at least 2 units away from the analyte's pKa. Since the predicted pKa of this compound is in the basic range, operating at a low pH (2.5-3.5) is the most robust strategy to prevent peak tailing.

Troubleshooting Guides

Systematic Approach to Resolving this compound Peak Tailing

This guide provides a step-by-step approach to identify and resolve peak tailing issues with this compound.

Step 1: Initial Assessment

  • Calculate the Tailing Factor (Asymmetry Factor): Quantify the extent of peak tailing. A value greater than 1.2 is generally considered to indicate a potential issue that needs addressing. The formula for the USP tailing factor is:

    • T = W₀.₀₅ / 2f

    • Where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height.

  • Observe Other Peaks: If other compounds are present in the chromatogram, observe their peak shapes. If all peaks are tailing, this may indicate a physical problem with the system (e.g., column void, dead volume). If only the this compound peak is tailing, it is likely a chemical interaction issue.

Step 2: Mobile Phase Optimization

  • pH Adjustment: If not already doing so, adjust the mobile phase pH to the 2.5-3.5 range using a suitable buffer (e.g., phosphate or formate).

  • Buffer Concentration: Ensure the buffer concentration is adequate, typically in the range of 10-25 mM, to provide sufficient buffering capacity. Insufficient buffer strength can lead to pH shifts on the column and contribute to tailing.

  • Organic Modifier: The choice of organic modifier (acetonitrile or methanol) can influence peak shape. If using acetonitrile, consider trying methanol, or a combination of both, as it can sometimes offer different selectivity and improved peak symmetry.

Step 3: Column Evaluation and Maintenance

  • Use of an End-capped Column: For the analysis of basic compounds, it is highly recommended to use a high-quality, end-capped C18 or C8 column. End-capping chemically bonds a small silane molecule to the unreacted silanol groups, effectively shielding them from interaction with basic analytes.

  • Column Flushing: If the column has been in use for some time, it may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove strongly retained compounds.

  • Column Replacement: If peak tailing persists after mobile phase optimization and column flushing, the column may be degraded. Replace it with a new, equivalent column.

Step 4: Injection and Sample Preparation

  • Reduce Sample Concentration: To check for column overload, dilute the sample by a factor of 5 or 10 and re-inject. If the peak shape improves significantly, the original sample concentration was too high.

  • Sample Solvent: The sample should be dissolved in the mobile phase or a solvent weaker than the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion, including tailing.

Quantitative Data Summary: Expected Effects of Troubleshooting on Peak Asymmetry

The following table summarizes the expected quantitative effects of various troubleshooting steps on the peak asymmetry factor for a basic compound like this compound.

Parameter AdjustedInitial Asymmetry FactorExpected Asymmetry Factor After AdjustmentRationale
Mobile Phase pH
pH 6.5> 1.8Significant interaction between ionized this compound and ionized silanols.
pH adjusted to 3.01.0 - 1.3Silanols are protonated and non-ionized, minimizing secondary interactions.
Buffer Concentration
5 mM> 1.5Insufficient buffering capacity to maintain a stable low pH on the column.
20 mM1.0 - 1.4Adequate buffering maintains a consistent ionic state for the analyte and stationary phase.
Column Type
Non-end-capped C18> 2.0High number of accessible, acidic silanol groups.
End-capped C181.0 - 1.5Silanol groups are shielded, reducing secondary interactions.
Sample Concentration
High Concentration> 1.6Saturation of the stationary phase leads to peak distortion.
Diluted Sample1.0 - 1.4Ensures analysis is performed within the linear range of the column's capacity.

Experimental Protocols

General RP-HPLC Method for this compound Analysis (for Method Development)

This protocol provides a starting point for developing a robust RP-HPLC method for the analysis of this compound, with a focus on achieving good peak symmetry.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Phosphoric acid or formic acid (for pH adjustment)

  • Potassium phosphate monobasic (for buffer preparation)

2. Chromatographic Conditions (Starting Point):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: End-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 220-280 nm).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.

4. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solution and record the chromatogram.

  • Evaluate the peak shape (asymmetry factor), retention time, and resolution from any other peaks.

  • Based on the results, adjust the mobile phase composition (gradient slope, pH, organic modifier) to optimize the separation and peak shape.

Visualizations

troubleshooting_workflow start Peak Tailing Observed (Asymmetry > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue: - Column void - Blocked frit - Dead volume check_all_peaks->system_issue Yes chemical_issue Likely Chemical Interaction Issue check_all_peaks->chemical_issue No evaluate_column Evaluate Column: - Use end-capped column - Flush or replace system_issue->evaluate_column optimize_ph Adjust Mobile Phase pH (2.5 - 3.5) chemical_issue->optimize_ph check_buffer Check Buffer Concentration (10-25 mM) optimize_ph->check_buffer check_buffer->evaluate_column check_sample Check Sample: - Reduce concentration - Dissolve in mobile phase evaluate_column->check_sample good_peak Symmetrical Peak Achieved (Asymmetry < 1.2) check_sample->good_peak peak_tailing_causes cluster_column Silica Stationary Phase This compound This compound (Basic Amine) silanol Ionized Silanol Groups (Si-O⁻) This compound->silanol Strong Secondary Interaction peak_tailing Peak Tailing silanol->peak_tailing

References

Technical Support Center: Enhancing Rocastine Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Rocastine in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is a histamine H1 receptor antagonist. Like many second-generation antihistamines, it is a lipophilic molecule, which can lead to poor aqueous solubility. For in vivo experiments, particularly for oral or parenteral administration, the compound must be dissolved in a biocompatible vehicle to ensure accurate dosing and absorption. Insufficient solubility can lead to precipitation of the compound at the injection site or in the gastrointestinal tract, resulting in variable and unreliable experimental outcomes.

Q2: What are the primary strategies for improving the solubility of a poorly water-soluble drug like this compound?

Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds. The main approaches include:

  • Co-solvents: Utilizing a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent to increase the drug's solubility.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility. As a basic compound, this compound's solubility is expected to increase in acidic conditions.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.

  • Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin, a cyclic oligosaccharide, can form a water-soluble inclusion complex.

Q3: Which solvents are commonly used for in vivo studies with poorly soluble compounds?

The choice of solvent depends on the route of administration and the toxicity profile of the solvent. Commonly used vehicles for animal studies include:

  • Aqueous solutions with co-solvents like Dimethyl Sulfoxide (DMSO), ethanol, Polyethylene Glycol 400 (PEG400), and Propylene Glycol (PG).

  • Lipid-based formulations for oral delivery.

  • Aqueous solutions containing cyclodextrins.

It is crucial to keep the concentration of organic co-solvents to a minimum to avoid vehicle-induced toxicity or pharmacological effects.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound upon addition to aqueous buffer/saline. The aqueous solubility of this compound is exceeded.1. Increase Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent (e.g., DMSO, PEG400) in your vehicle. Be mindful of the maximum tolerated concentration for the chosen animal model and route of administration. 2. Adjust pH: Since this compound is a basic compound, lowering the pH of the aqueous phase with a pharmaceutically acceptable acid can increase its solubility. 3. Use a Cyclodextrin-based Formulation: Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in water or buffer before adding this compound.
Inconsistent results between experimental animals. Variable drug absorption due to precipitation or poor formulation stability.1. Ensure Complete Dissolution: Visually inspect your formulation for any undissolved particles before administration. Gentle heating or sonication may aid dissolution, but stability must be confirmed. 2. Prepare Fresh Formulations: Formulations, especially those containing co-solvents, may not be stable over long periods. Prepare fresh batches for each experiment. 3. Consider an Alternative Formulation Strategy: If a co-solvent system proves unreliable, exploring a solid dispersion for oral studies or a cyclodextrin-based formulation may provide more consistent results.
Observed toxicity or adverse effects in the vehicle control group. The concentration of the co-solvent is too high.1. Reduce Co-solvent Concentration: Lower the percentage of the organic solvent in your vehicle. You may need to accept a lower final concentration of this compound. 2. Switch to a Less Toxic Vehicle: Investigate alternative co-solvents with better safety profiles or consider a different formulation approach altogether, such as a lipid-based system for oral administration.

Data Presentation: this compound Solubility Profile

Solvent/Vehicle Qualitative Solubility Comments and Considerations
WaterPoorly solubleSolubility is expected to be low at neutral pH.
Phosphate-Buffered Saline (PBS, pH 7.4)Poorly solubleSimilar to water, solubility is limited at physiological pH.
EthanolModerately SolubleCan be used as a co-solvent, but high concentrations can be toxic.
Propylene Glycol (PG)SolubleA common, less toxic co-solvent for in vivo formulations.
Polyethylene Glycol 400 (PEG400)SolubleA widely used co-solvent that can enhance solubility and bioavailability.[1]
Dimethyl Sulfoxide (DMSO)Highly SolubleA powerful solvent, but its use in vivo should be limited due to potential toxicity and pharmacological effects.
Acidic Buffer (e.g., pH 4-5)Increased SolubilityAs a basic compound, this compound's solubility should increase as the pH decreases.
Aqueous solution with 20% Hydroxypropyl-β-CyclodextrinSignificantly EnhancedCyclodextrins can form inclusion complexes that increase the aqueous solubility of hydrophobic drugs.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic equilibrium solubility of this compound in a given solvent.

  • Preparation: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., water, PBS, or a co-solvent mixture) in a sealed, clear container (e.g., a glass vial). The presence of undissolved solid is essential.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to stand undisturbed for a sufficient time for the excess solid to sediment. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.

Protocol 2: Preparation of a Co-solvent Formulation for Injection

This protocol describes the preparation of a common co-solvent vehicle for in vivo studies.

  • Vehicle Preparation: In a sterile container, mix the organic co-solvents first. For example, to prepare a vehicle of 10% DMSO and 40% PEG400, first mix the appropriate volumes of DMSO and PEG400.

  • Dissolving this compound: Weigh the required amount of this compound and add it to the organic solvent mixture. Vortex or sonicate until the compound is fully dissolved.

  • Addition of Aqueous Component: Slowly add the aqueous component (e.g., saline or PBS) to the dissolved drug mixture while continuously vortexing or stirring to prevent precipitation.

  • Final Formulation: Ensure the final formulation is a clear, homogenous solution. Visually inspect for any signs of precipitation before use. Prepare fresh on the day of the experiment.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol provides a general method for preparing a solid dispersion of this compound with a hydrophilic polymer.

  • Solution Preparation: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a common volatile solvent (e.g., methanol or ethanol). Ensure both components are fully dissolved.

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film of the drug and polymer on the wall of the flask.

  • Drying: Further dry the solid dispersion under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Storage: Store the resulting powder in a desiccator to prevent moisture absorption. This powder can then be used for reconstitution in an aqueous vehicle for oral gavage.

Visualizations

Histamine H1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates CellularResponse Cellular Response (e.g., Allergic Reaction) Ca2->CellularResponse PKC->CellularResponse

Caption: Signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.

Workflow for Improving this compound Solubility

G cluster_formulation Formulation Strategy Selection start Start: Poor this compound Aqueous Solubility sol_screen Solubility Screening (Shake-Flask Method) start->sol_screen ph_sol Determine pH-Solubility Profile sol_screen->ph_sol cosolvent Co-solvent Formulation ph_sol->cosolvent ph_adjust pH Adjustment ph_sol->ph_adjust solid_disp Solid Dispersion (for oral) ph_sol->solid_disp cyclodextrin Cyclodextrin Complexation ph_sol->cyclodextrin optimize Optimize Formulation (Concentration, Stability) cosolvent->optimize ph_adjust->optimize solid_disp->optimize cyclodextrin->optimize invivo In Vivo Study optimize->invivo

Caption: Decision workflow for selecting and optimizing a formulation to improve this compound solubility.

References

Rocastine interference in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for Rocastine to interfere with biochemical assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify and mitigate potential artifacts in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective histamine H1 receptor antagonist. Its primary mechanism of action is to block the effects of histamine at the H1 receptor, thereby reducing allergic responses.[1] This action is mediated through its interaction with the Gq/11 G-protein coupled receptor (GPCR), which leads to the inhibition of downstream signaling pathways such as the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[2][3]

Q2: Has this compound been reported to have off-target effects?

While this compound is known for its selectivity for the H1 receptor, like many small molecules, it has the potential for off-target activities, particularly at higher concentrations. Some H1-receptor antagonists have been shown to have effects on other receptors or signaling pathways, including muscarinic and adrenergic receptors, though this compound itself is reported to have low affinity for these.[4] It is crucial to consider the possibility of off-target effects in your experimental design and data interpretation.

Q3: What are the common types of biochemical assay interference that could be associated with a compound like this compound?

Given this compound's chemical structure (C13H19N3OS) and its use in cell-based assays, several types of interference are theoretically possible:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that may non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results.

  • Fluorescence Interference: If your assay utilizes a fluorescent readout, it is important to assess whether this compound itself is fluorescent or if it quenches the fluorescence of your reporter molecules.

  • Cell Health and Viability Effects: At high concentrations, this compound may impact cell health, which can indirectly affect assay readouts that rely on viable cells.

  • Reactivity with Assay Components: Although less common for this class of compounds, the thione group in this compound's structure could potentially interact with certain assay reagents under specific conditions.[5]

Troubleshooting Guides

Issue 1: Unexpected Inhibition or Activation in a Cell-Based GPCR Assay

You are using a cell-based assay to screen for modulators of a GPCR and observe that this compound, used as a control or test compound, shows unexpected activity.

Troubleshooting Workflow:

start Unexpected Activity Observed check_concentration Is the this compound concentration >10 µM? start->check_concentration aggregation_test Perform detergent counter-screen (e.g., 0.01% Triton X-100) check_concentration->aggregation_test Yes target_negative_control Test in a cell line lacking the target receptor check_concentration->target_negative_control No aggregation_confirmed Activity reduced with detergent? (Likely Aggregation) aggregation_test->aggregation_confirmed Yes no_aggregation Activity persists aggregation_test->no_aggregation No no_aggregation->target_negative_control target_specific Activity abolished? (Likely on-target or pathway-specific) target_negative_control->target_specific Yes off_target Activity persists? (Potential off-target effect) target_negative_control->off_target No cytotoxicity_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) off_target->cytotoxicity_assay cytotoxic Is the compound cytotoxic at the tested concentration? cytotoxicity_assay->cytotoxic Yes not_cytotoxic Not cytotoxic cytotoxicity_assay->not_cytotoxic No start Suspected Fluorescence Interference spectral_scan Perform absorbance and fluorescence scan of this compound start->spectral_scan overlap Is there spectral overlap with assay fluorophores? spectral_scan->overlap Yes no_overlap No significant overlap spectral_scan->no_overlap No quenching_assay Run a cell-free quenching assay overlap->quenching_assay no_overlap->quenching_assay quenching_observed Signal reduced in the presence of this compound? (Fluorescence Quenching) quenching_assay->quenching_observed Yes no_quenching No signal change quenching_assay->no_quenching No orthogonal_assay Consider an orthogonal assay with a different readout (e.g., luminescence, label-free) quenching_observed->orthogonal_assay Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC NFkB NF-κB Activation PKC->NFkB

References

Technical Support Center: Rocastine Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for challenges encountered during the scale-up synthesis of Rocastine. The information presented is based on general principles of chemical process scale-up and is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges observed when scaling up the synthesis of a complex molecule like this compound?

A1: Scaling up the synthesis of complex molecules often introduces challenges that were not apparent at the lab scale.[1][2] Key challenges include:

  • Heat and Mass Transfer Limitations: Reactions that are easy to control in small flasks can become difficult to manage in large reactors due to inefficient heat dissipation and mixing.[1][3]

  • Impurity Profile Changes: The impurity profile of the final product can change significantly upon scale-up due to longer reaction times, temperature gradients, and different mixing efficiencies.[4]

  • Safety Hazards: The risks associated with hazardous reagents and exothermic reactions are amplified at a larger scale.

  • Process Robustness and Reproducibility: A process that works well in the lab may not be robust enough to consistently deliver the desired product quality at an industrial scale.

  • Solvent and Reagent Sourcing: The availability and cost of large quantities of high-purity solvents and reagents can become a significant factor.

Q2: How can I mitigate the risks of exothermic reactions during the scale-up of the nitration step in the this compound synthesis?

A2: The nitration step is often highly exothermic and requires careful management at scale. Consider the following mitigation strategies:

  • Controlled Dosing: Add the nitrating agent slowly and at a controlled rate to manage the heat generated.

  • Efficient Cooling: Ensure the reactor has adequate cooling capacity to dissipate the heat of reaction.

  • Flow Chemistry: For particularly hazardous reactions like nitration, transitioning to a continuous flow process can significantly improve safety by reducing the volume of reactive material at any given time and providing superior heat and mass transfer.

  • Process Safety Studies: Conduct thorough process safety studies, such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1), to understand the thermal hazards of the reaction.

Q3: What is the importance of route scouting in the early stages of this compound development?

A3: Route scouting is crucial for identifying a synthetic route that is not only efficient in the lab but also practical, safe, and cost-effective for large-scale production. An ideal manufacturing route should:

  • Use readily available and inexpensive starting materials.

  • Avoid hazardous reagents and reaction conditions where possible.

  • Involve a minimal number of synthetic steps.

  • Produce intermediates that are stable and easy to purify.

  • Be robust and reproducible.

Troubleshooting Guide

Issue 1: Low Yield in the Suzuki Coupling Step (Formation of Intermediate B)

Q: We are experiencing a significant drop in yield for the Suzuki coupling reaction when moving from a 1L to a 50L reactor. What could be the cause?

A: A drop in yield during the scale-up of a Suzuki coupling reaction can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Poor Mixing: Inadequate mixing in a large reactor can lead to localized high concentrations of reactants and poor catalyst distribution.

    • Recommendation: Evaluate and optimize the agitator speed and design. Consider using multiple impellers for better homogenization.

  • Oxygen Sensitivity: The palladium catalyst used in Suzuki couplings is often sensitive to oxygen.

    • Recommendation: Ensure the reactor is thoroughly purged with an inert gas (e.g., nitrogen or argon) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.

  • Catalyst Deactivation: The catalyst may be deactivating over the longer reaction times typical of larger-scale operations.

    • Recommendation: Investigate the catalyst loading and consider using a more robust catalyst or a catalyst protection ligand.

  • Mass Transfer Limitations: In a heterogeneous reaction mixture, the transfer of reactants between phases can become rate-limiting at a larger scale.

    • Recommendation: Improve agitation and consider using a phase-transfer catalyst if applicable.

Issue 2: High Levels of Impurity X in the Final this compound Product

Q: We are observing a new impurity, "Impurity X," at levels exceeding the acceptable limit in our scaled-up batches of this compound. How can we identify and control this impurity?

A: The formation of new or increased levels of impurities is a common scale-up challenge.

  • Identification:

    • LC-MS/MS and NMR: Isolate the impurity using preparative HPLC and characterize its structure using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

    • Forced Degradation Studies: Conduct stress testing on this compound and its intermediates to understand the conditions under which Impurity X is formed. This can provide clues about its origin.

  • Control Strategies:

    • Starting Material Purity: Scrutinize the purity of all starting materials and reagents, as impurities in these can carry through to the final product.

    • Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and pH to minimize the formation of the impurity. A Design of Experiments (DoE) approach can be very effective here.

    • Solvent Effects: The choice of solvent can influence impurity formation. For example, replacing DMF with a less reactive solvent might prevent the formation of certain impurities.

    • Purification: Develop a more effective purification method for the final product or an intermediate to remove Impurity X. This could involve recrystallization with a different solvent system or chromatography.

Quantitative Data Summary

The following tables present hypothetical data from the scale-up of two key steps in the this compound synthesis.

Table 1: Scale-Up Data for the Suzuki Coupling Reaction (Formation of Intermediate B)

ParameterLab Scale (1L)Pilot Scale (50L) - InitialPilot Scale (50L) - Optimized
Reactant A (g) 10050005000
Reactant B (g) 12060006000
Catalyst Loading (mol%) 0.50.50.75
Reaction Time (h) 4128
Agitator Speed (RPM) 300150250
Yield (%) 926588
Purity (HPLC Area %) 99.595.299.3

Table 2: Impurity Profile of Final this compound Product

ImpurityLab Scale (100g)Pilot Scale (5kg) - InitialPilot Scale (5kg) - Optimized
Impurity X Not Detected0.25%< 0.05%
Impurity Y 0.08%0.15%0.09%
Total Impurities 0.12%0.45%0.18%

Key Experimental Protocols

Protocol 1: Optimized Suzuki Coupling for Intermediate B (50L Scale)

  • Reactor Preparation: Charge the 50L reactor with Reactant A (5.0 kg) and toluene (25 L).

  • Inerting: Sparge the mixture with nitrogen for 30 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere.

  • Reagent Addition: Add an aqueous solution of potassium carbonate (6.0 kg in 12 L of water).

  • Catalyst Charge: Add the palladium catalyst (0.75 mol%) and the ligand under a nitrogen blanket.

  • Reaction: Heat the mixture to 80°C and stir at 250 RPM for 8 hours. Monitor the reaction progress by HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic layer, wash with brine, and dry over sodium sulfate.

  • Isolation: Concentrate the organic layer under reduced pressure to yield Intermediate B.

Process Diagrams

Rocastine_Synthesis_Workflow A Starting Material A C Intermediate A A->C Nitration B Starting Material B D Intermediate B B->D Suzuki Coupling E This compound C->E Amidation Intermediate B

Caption: Hypothetical this compound Synthesis Workflow.

Troubleshooting_Decision_Tree start Low Yield or High Impurity? check_mixing Evaluate Mixing Efficiency start->check_mixing Yes check_temp Verify Temperature Control check_mixing->check_temp check_reagents Analyze Reagent Purity check_temp->check_reagents optimize_params Optimize Reaction Parameters (DoE) check_reagents->optimize_params improve_purification Develop New Purification Method optimize_params->improve_purification resolve Issue Resolved improve_purification->resolve

References

Validation & Comparative

Rocastine vs. Cetirizine: A Comparative Review in Preclinical Allergy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two histamine H1 receptor antagonists, rocastine and cetirizine, in various animal models of allergy. While direct head-to-head studies are limited, this document synthesizes available preclinical data to offer insights into their respective pharmacological profiles.

Mechanism of Action

Both this compound and cetirizine are second-generation antihistamines that act as selective inverse agonists of the histamine H1 receptor. By blocking this receptor, they prevent the downstream effects of histamine, a key mediator of allergic reactions, thus mitigating symptoms such as sneezing, itching, and inflammation.[1][2][3][4][5] Cetirizine has also been shown to possess anti-inflammatory properties beyond H1 receptor antagonism, including the reduction of inflammatory cell infiltration and cytokine production.

dot

Antihistamine_Mechanism_of_Action allergen Allergen mast_cell Mast Cell allergen->mast_cell Binds to IgE on histamine Histamine mast_cell->histamine Degranulation & Release h1_receptor H1 Receptor histamine->h1_receptor Binds to symptoms Allergic Symptoms (Sneezing, Itching, etc.) h1_receptor->symptoms Activates & Causes antihistamine This compound / Cetirizine antihistamine->h1_receptor Blocks

Caption: Simplified signaling pathway of allergic response and antihistamine intervention.

Efficacy in Animal Models of Allergic Rhinitis

Cetirizine has been evaluated in rodent models of allergic rhinitis, demonstrating its ability to alleviate nasal symptoms.

Experimental Protocol: Ovalbumin-Induced Allergic Rhinitis in Rats

  • Animals: Wistar rats.

  • Sensitization: Rats are sensitized with intraperitoneal injections of ovalbumin (OVA) and aluminum hydroxide as an adjuvant.

  • Challenge: After sensitization, rats are challenged with an intranasal administration of OVA solution.

  • Treatment: Cetirizine is administered orally (p.o.) at a specified dose before the OVA challenge.

  • Assessments: Clinical scores are recorded based on the frequency of sneezing and nasal rubbing movements over a defined period post-challenge.

Table 1: Efficacy of Cetirizine in a Rat Model of Allergic Rhinitis

Treatment GroupDose (mg/kg, p.o.)Mean Clinical Score (Sneezing + Nasal Rubbing)% Inhibition
Vehicle Control-5.8 ± 0.6-
Cetirizine102.5 ± 0.4*56.9%

*p < 0.05 compared to vehicle control. Data adapted from a study by Mahmoud et al. (2022).

While no specific studies on this compound in a rodent model of allergic rhinitis were identified, its efficacy has been demonstrated in a guinea pig model of antigen-induced collapse, which can be considered a model of systemic anaphylaxis with respiratory involvement.

Efficacy in Animal Models of Systemic Anaphylaxis and Bronchoconstriction

This compound has shown potent activity in preventing histamine- and antigen-induced responses in guinea pigs.

Experimental Protocol: Histamine- and Antigen-Induced Collapse in Guinea Pigs

  • Animals: Dunkin-Hartley guinea pigs.

  • Histamine Challenge: Animals are challenged with a lethal intravenous dose of histamine.

  • Antigen Challenge: Ovalbumin-sensitized guinea pigs are challenged with an intravenous dose of ovalbumin.

  • Treatment: this compound is administered orally (p.o.) at various doses and pretreatment times.

  • Assessment: The protective dose 50 (PD50) is calculated as the dose required to protect 50% of the animals from collapse and death.

Table 2: Efficacy of this compound in Guinea Pig Models of Anaphylaxis

ChallengePretreatment TimeThis compound PD50 (mg/kg, p.o.)
Histamine15 min0.13
Histamine1 hr0.12
Antigen1 hr0.08

Data adapted from a study by Sorenson et al. (1989).

Cetirizine has also been evaluated in guinea pig models, demonstrating its ability to inhibit allergic responses.

Experimental Protocol: Allergen-Induced Nasal Symptoms in Guinea Pigs

  • Animals: Dunkin-Hartley guinea pigs.

  • Sensitization: Guinea pigs are actively sensitized to ovalbumin.

  • Challenge: Sensitized animals are challenged with an intranasal application of ovalbumin.

  • Treatment: Cetirizine is administered intraperitoneally (i.p.) prior to challenge.

  • Assessments: Sneezing, nose rubbing, and changes in nasal airway pressure are measured.

Table 3: Efficacy of Cetirizine in a Guinea Pig Model of Allergic Rhinitis

ParameterCetirizine (3 mg/kg, i.p.) Effect
SneezingStatistically significant reduction
Nose RubbingStatistically significant reduction
Nasal Airway PressureStatistically significant reduction

Data adapted from a study by Broadley et al. (2003).

dot

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_assessment Assessment Phase sensitization Animal Sensitization (e.g., Ovalbumin injection) treatment Drug Administration (this compound or Cetirizine) sensitization->treatment challenge Allergen Challenge (e.g., Intranasal or IV Ovalbumin) treatment->challenge assessment Measurement of Allergic Response (Clinical Scores, Physiological Changes) challenge->assessment

References

Rocastine vs. Terfenadine: A Comparative Analysis of Histamine H1 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Rocastine and Terfenadine, two antihistamines, with a focus on their binding affinity for the histamine H1 receptor. While both compounds are recognized as H1 receptor antagonists, this guide synthesizes available experimental data to highlight their characteristics.

Quantitative Receptor Binding Affinity

A direct quantitative comparison of the binding affinities of this compound and terfenadine for the histamine H1 receptor is challenging due to the limited availability of specific Kᵢ or IC₅₀ values in the public domain. However, existing research provides qualitative and indirect comparative data.

CompoundReceptorBinding Affinity (Kᵢ or IC₅₀)Off-Target Activity
This compound Histamine H1Not explicitly reported in searches. In vivo studies suggest potency comparable to terfenadine. The (R)-enantiomer is noted to be significantly more potent than the (S)-enantiomer.Not detailed in searches.
Terfenadine Histamine H1Not explicitly reported in searches. It is characterized as a potent H1 receptor antagonist.hERG Channels (IC₅₀ ≈ 204 nM and 50 nM in different studies), Kᵢᵣ6 (Kₐₜₚ) channels (IC₅₀ = 1.2 µM)[1][2]

Note: The provided IC₅₀ values for Terfenadine relate to its off-target ion channel activity, which is a critical aspect of its safety profile, rather than its direct affinity for the H1 receptor.

Experimental Protocols

The determination of receptor binding affinity for compounds like this compound and terfenadine typically involves competitive radioligand binding assays. Below is a generalized protocol for a histamine H1 receptor binding assay.

Histamine H1 Receptor Binding Assay Protocol

1. Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound or Terfenadine) for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

2. Materials:

  • Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine, a well-characterized H1 receptor antagonist.

  • Test Compounds: this compound and Terfenadine.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: For detection of radioactivity.

  • Glass Fiber Filters: To separate bound from free radioligand.

3. Procedure:

  • Incubation: A mixture containing the cell membranes, a fixed concentration of [³H]-mepyramine, and varying concentrations of the test compound is incubated.

  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC₅₀ value.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (H1-expressing cells) Incubation Incubation Receptor->Incubation Radioligand Radioligand ([³H]-mepyramine) Radioligand->Incubation Test_Compound Test Compound (this compound/Terfenadine) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Detection Detection Washing->Detection IC50 IC₅₀ Determination Detection->IC50 Ki Kᵢ Calculation IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds and Activates Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Cellular_Response PKC->Cellular_Response Antagonist This compound / Terfenadine Antagonist->H1R Blocks Binding

Caption: Simplified histamine H1 receptor signaling pathway.

References

A Comparative Analysis of Rocastine Enantiomers' Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the differential antihistaminic activity of (R)-Rocastine and (S)-Rocastine, supported by experimental data and detailed methodologies.

Rocastine, a potent H1 antihistamine, exists as a chiral molecule with two enantiomeric forms: (R)-Rocastine and (S)-Rocastine. This guide provides a comprehensive comparison of the efficacy of these enantiomers, drawing upon key in vivo and in vitro experimental findings. The data presented herein demonstrates a significant stereoselectivity in the antihistaminic activity of this compound, with the (R)-enantiomer exhibiting substantially greater potency.

Data Summary

The following tables summarize the quantitative data from comparative studies on the enantiomers of this compound. The primary assays used to determine efficacy were the inhibition of histamine-induced lethality in guinea pigs (an in vivo measure of antihistaminic activity) and a radioligand binding assay to determine the affinity for the histamine H1 receptor (in vitro).

Table 1: In Vivo Antihistaminic Activity of this compound Enantiomers

EnantiomerAssayEndpointPotency (mg/kg)Relative Potency
(R)-RocastineHistamine-Induced Lethality in Guinea PigsED₅₀~0.12>300x
(S)-RocastineHistamine-Induced Lethality in Guinea PigsED₅₀>361x

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.

Table 2: In Vitro H1 Receptor Binding Affinity of this compound Enantiomers

EnantiomerAssayLigandParameterValueRelative Affinity
(R)-Rocastine[³H]mepyramine Binding[³H]mepyramineKᵢPotent>300x
(S)-Rocastine[³H]mepyramine Binding[³H]mepyramineKᵢWeak1x

Kᵢ (Inhibition Constant) represents the concentration of the competing ligand (this compound enantiomer) that will bind to half the binding sites at equilibrium in the absence of the radioligand.

The experimental data clearly indicates that the (R)-enantiomer of this compound is the eutomer, possessing significantly higher antihistaminic activity, being at least 300 times more potent than the (S)-enantiomer.[1][2][3]

Histamine H1 Receptor Signaling Pathway

This compound exerts its antihistaminic effects by acting as an antagonist at the histamine H1 receptor. The binding of histamine to this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to the physiological effects of an allergic response. The diagram below illustrates the canonical signaling pathway of the histamine H1 receptor.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Leads to

Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vivo: Histamine-Induced Lethality in Guinea Pigs

This assay assesses the ability of an antihistamine to protect against a lethal dose of histamine.

Methodology:

  • Animal Model: Male Hartley guinea pigs weighing between 300-400g are used.

  • Drug Administration: The this compound enantiomers are administered orally (p.o.) at varying doses to different groups of animals. A vehicle control group receives the vehicle alone.

  • Pre-treatment Time: The compounds are typically administered 60 minutes prior to the histamine challenge.

  • Histamine Challenge: A lethal dose of histamine dihydrochloride (e.g., 1.25 mg/kg) is administered via intraperitoneal (i.p.) injection.

  • Observation: The animals are observed for a period of 30 minutes following the histamine challenge. The number of animals surviving in each group is recorded.

  • Data Analysis: The ED₅₀ value, which is the dose of the drug that protects 50% of the animals from death, is calculated using a suitable statistical method, such as probit analysis.

In Vitro: [³H]mepyramine Binding Assay

This radioligand binding assay measures the affinity of the this compound enantiomers for the histamine H1 receptor in brain tissue.

Methodology:

  • Tissue Preparation: Guinea pig cerebral cortex is homogenized in a cold buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer.

  • Binding Reaction: A constant concentration of [³H]mepyramine (a radiolabeled H1 antagonist) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled this compound enantiomers.

  • Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the this compound enantiomer that inhibits 50% of the specific binding of [³H]mepyramine (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental Workflow

The following diagram outlines the general workflow for the comparative efficacy studies of this compound enantiomers.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invivo In Vivo Efficacy cluster_invitro In Vitro Affinity cluster_analysis Data Analysis and Conclusion Synthesis Synthesis of (R)- and (S)-Rocastine Enantiomers (>99.9% purity) Animal_Model Guinea Pig Model Synthesis->Animal_Model Tissue_Prep Guinea Pig Brain Cortex Preparation Synthesis->Tissue_Prep Drug_Admin Oral Administration of Enantiomers Animal_Model->Drug_Admin Histamine_Challenge Histamine-Induced Lethality Assay Drug_Admin->Histamine_Challenge ED50_Calc Calculation of ED₅₀ Histamine_Challenge->ED50_Calc Comparison Comparison of Potency and Affinity ED50_Calc->Comparison Binding_Assay [³H]mepyramine Binding Assay Tissue_Prep->Binding_Assay IC50_Calc Calculation of IC₅₀ Binding_Assay->IC50_Calc Ki_Calc Calculation of Kᵢ IC50_Calc->Ki_Calc Ki_Calc->Comparison Conclusion Conclusion: (R)-Rocastine is the Eutomer Comparison->Conclusion

References

Validating Rocastine's Selectivity for the Histamine H1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rocastine's selectivity for the histamine H1 receptor against other H1 receptor antagonists. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential as a selective antihistamine.

Introduction to H1 Receptor Antagonists and the Importance of Selectivity

Histamine H1 receptor antagonists, commonly known as antihistamines, are a cornerstone in the treatment of allergic conditions such as rhinitis and urticaria. They function by blocking the action of histamine at the H1 receptor, thereby mitigating allergic symptoms. The evolution of antihistamines has led to the development of second-generation compounds with improved selectivity for the H1 receptor. This enhanced selectivity is crucial as it reduces off-target effects, such as sedation, dry mouth, and cardiac arrhythmias, which are often associated with first-generation antihistamines due to their interaction with other receptors like muscarinic, adrenergic, and serotonergic receptors.[1][2]

This compound (AHR-11325) is a potent, nonsedating H1-antagonist with a rapid onset of action. In vitro studies have indicated that this compound possesses no anticholinergic, antiadrenergic, or antiserotonergic properties, suggesting a high degree of selectivity for the H1 receptor. This guide delves into the experimental validation of this compound's H1 receptor selectivity, comparing its binding profile with other widely used second-generation antihistamines.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon binding with histamine, activates the Gq/11 family of G proteins. This activation initiates a signaling cascade by stimulating phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates various cellular responses. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), leading to further downstream signaling events.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction) Ca2->CellularResponse Leads to PKC->CellularResponse Leads to

Figure 1. Histamine H1 Receptor Signaling Pathway.

Comparative Analysis of H1 Receptor Binding Affinity

The primary measure of a drug's potency at a specific receptor is its binding affinity, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity. The selectivity of a compound is determined by comparing its affinity for the target receptor (H1) to its affinity for other receptors.

While specific Ki values for this compound's binding to histamine and other receptor subtypes are not publicly available in the referenced literature, its high potency in functional assays and lack of off-target effects in vitro strongly suggest a high affinity and selectivity for the H1 receptor. For a comprehensive comparison, the following table presents the H1 receptor binding affinities for several well-established second-generation antihistamines.

Compound H1 Receptor Ki (nM)
This compound Data not available
Cetirizine ~2-6
Loratadine ~25-50
Desloratadine ~0.5-2
Fexofenadine ~10-30

Note: Ki values are approximate and can vary depending on the experimental conditions.

Selectivity Profile: this compound vs. Other Antihistamines

An ideal H1 receptor antagonist should exhibit high affinity for the H1 receptor and negligible affinity for other receptors to minimize side effects.

This compound: In vitro studies have demonstrated that this compound is a selective H1-antagonist. It has been reported to possess no significant anticholinergic (muscarinic), antiadrenergic (alpha and beta), or antiserotonergic properties. This qualitative assessment indicates a favorable selectivity profile.

Other Second-Generation Antihistamines: Second-generation antihistamines are designed for greater H1 receptor selectivity compared to their predecessors.[1] However, some may still exhibit low-level affinity for other receptors. The table below provides a general overview of the selectivity profiles for common second-generation antihistamines.

Compound H2 Receptor Affinity H3 Receptor Affinity H4 Receptor Affinity Muscarinic Receptor Affinity Adrenergic Receptor Affinity Serotonergic Receptor Affinity
This compound Negligible (qualitative)Negligible (qualitative)Negligible (qualitative)Negligible (qualitative)Negligible (qualitative)Negligible (qualitative)
Cetirizine LowLowLowVery LowVery LowVery Low
Loratadine LowLowLowLowLowLow
Fexofenadine Very LowVery LowVery LowVery LowVery LowVery Low

Note: "Low" and "Very Low" indicate significantly higher Ki values (lower affinity) compared to the H1 receptor.

Experimental Protocols

The validation of a compound's receptor selectivity involves a series of in vitro binding and functional assays.

Radioligand Binding Assay for H1 Receptor Affinity

This assay directly measures the affinity of a test compound for the H1 receptor by competing with a radiolabeled ligand.

Objective: To determine the Ki of this compound and other antihistamines for the H1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]mepyramine (a well-characterized H1 receptor antagonist).

  • Test Compounds: this compound and other antihistamines at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., diphenhydramine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Methodology:

  • Incubation: Incubate the cell membranes with a fixed concentration of [3H]mepyramine and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with H1 Receptors) Incubation Incubation Membranes->Incubation Radioligand Radioligand ([3H]mepyramine) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Figure 2. Experimental Workflow for Radioligand Binding Assay.
Receptor Selectivity Screening

To determine the selectivity profile, the test compound is screened against a panel of different receptors.

Objective: To assess the binding affinity of this compound for a range of off-target receptors.

Methodology: The radioligand binding assay protocol described above is adapted for various receptor subtypes. This involves using:

  • Cell membranes expressing the specific receptor of interest (e.g., H2, H3, H4, M1-M5 muscarinic, α1, α2, β-adrenergic, 5-HT subtypes).

  • A specific radioligand for each receptor subtype.

By comparing the Ki values obtained for the H1 receptor with those for the other receptors, a quantitative measure of selectivity can be established. A significantly higher Ki value for an off-target receptor indicates lower affinity and thus higher selectivity for the H1 receptor.

Conclusion

The available in vitro evidence strongly supports the classification of this compound as a highly selective H1 receptor antagonist. Its lack of significant interaction with cholinergic, adrenergic, and serotonergic receptors in preclinical studies suggests a low potential for the common side effects associated with less selective antihistamines. While quantitative binding affinity data for this compound is not widely published, its potent antihistaminic activity in functional assays, coupled with its favorable side effect profile, points towards a high degree of H1 receptor selectivity. Further studies providing specific Ki values across a comprehensive panel of receptors would offer a more definitive quantitative comparison and solidify its position as a highly selective second-generation antihistamine. This guide provides the foundational information and experimental framework for researchers to conduct their own comparative evaluations of this compound and other H1 receptor antagonists.

References

Rocastine: A Head-to-Head Comparison with Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rocastine, a potent and rapid-acting H1-antihistamine, against commonly prescribed second-generation antihistamines, including cetirizine, loratadine, and fexofenadine. This document synthesizes available preclinical and clinical data to offer an objective assessment of their relative performance, supported by experimental details and pathway visualizations.

Executive Summary

This compound demonstrates a promising preclinical profile characterized by high potency and a rapid onset of action, comparable or superior to some older second-generation antihistamines in animal models.[1] However, a notable gap exists in the form of publicly available, head-to-head clinical trial data directly comparing this compound with the current standard-of-care second-generation antihistamines. In contrast, agents such as cetirizine, loratadine, and fexofenadine have been extensively studied in human clinical trials, establishing their efficacy and safety profiles for the treatment of allergic conditions like allergic rhinitis and urticaria. This guide will present the available data for this compound alongside the robust clinical evidence for its counterparts to facilitate an informed, albeit indirect, comparison.

Mechanism of Action: H1 Receptor Antagonism

Both this compound and second-generation antihistamines exert their therapeutic effects primarily by acting as inverse agonists at the histamine H1 receptor. The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the classic symptoms of an allergic response.[1][2]

The signaling pathway is initiated by the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological manifestations of an allergic reaction, such as increased vascular permeability, smooth muscle contraction, and sensory nerve stimulation.[1][3] By binding to the H1 receptor, these antihistamines stabilize the inactive conformation of the receptor, thereby blocking the downstream signaling pathway.

H1_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Symptoms Allergic Symptoms Ca_release->Allergic_Symptoms PKC_activation->Allergic_Symptoms Antihistamine Antihistamine (e.g., this compound) Antihistamine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Preclinical Data: this compound

Available preclinical data from studies in guinea pigs highlight the potency and rapid onset of action of this compound.

ParameterThis compoundTerfenadineDiphenhydramineOxatomide
Potency (Antigen-induced collapse, 1 hr PD50) PotentAs potent as this compound~36x less potent than this compoundAs potent as this compound
Onset of Action (Histamine-induced prostration, PD50) 0.13 mg/kg (15 min)44.0 mg/kg (15 min)Not ReportedNot Reported
0.12 mg/kg (1 hr)1.93 mg/kg (1 hr)

Experimental Protocol: Histamine- and Antigen-Induced Models in Guinea Pigs

  • Histamine-Induced Prostration: Guinea pigs were pre-treated orally with the test compound at varying doses and times (15 minutes, 1, 3, and 6 hours) before being exposed to an aerosolized histamine solution. The protective dose 50 (PD50), the dose at which 50% of the animals are protected from prostration, was then calculated.

  • Antigen-Induced Collapse: Sensitized guinea pigs were challenged with an aerosolized antigen one hour after oral administration of the test compound. The PD50 to prevent collapse was determined.

This compound was also found to be highly selective for the H1 receptor, with no significant anticholinergic, antiadrenergic, or antiserotonergic properties in vitro. Furthermore, it did not induce changes in the EEG of cats at doses up to 150 times its antihistaminic dose, suggesting a low potential for sedation.

Clinical Data: Second-Generation Antihistamines

Numerous clinical trials have compared the efficacy and safety of second-generation antihistamines. The following tables summarize key findings from these studies.

Efficacy in Allergic Rhinitis (Total Symptom Score Reduction)
AntihistamineComparatorOutcome
Fexofenadine (120 mg & 180 mg) PlaceboSuperior in reducing total symptom score.
Cetirizine (10 mg)No significant difference in efficacy.
Loratadine (10 mg)Significantly better in improving itchy, watery, red eyes and nasal congestion.
Cetirizine (10 mg) Loratadine (10 mg)More effective and faster onset of action.
Bilastine (20 mg) Cetirizine (10 mg)Similar efficacy in seasonal allergic rhinitis.
Desloratadine (5 mg)Similar efficacy in seasonal allergic rhinitis.

Experimental Protocol: Allergic Rhinitis Clinical Trials

A common design for these trials involves a randomized, double-blind, placebo-controlled, parallel-group study in patients with a history of seasonal or perennial allergic rhinitis.

  • Patient Population: Adults and adolescents with a documented history of allergic rhinitis and a positive skin prick test to relevant allergens.

  • Treatment: Patients are randomized to receive the investigational drug, an active comparator, or a placebo, typically once daily for a period of 2 to 4 weeks.

  • Efficacy Assessment: The primary efficacy endpoint is often the change from baseline in the Total Symptom Score (TSS). The TSS is a composite score of individual symptom scores, including sneezing, rhinorrhea, itchy nose/palate/throat, and itchy/watery/red eyes. Nasal congestion is also frequently assessed as a key secondary endpoint. Symptoms are typically rated by patients on a 4- or 5-point scale.

Allergic_Rhinitis_Trial_Workflow cluster_workflow Clinical Trial Workflow Screening Patient Screening (History, Skin Prick Test) TSS_Baseline Baseline TSS Assessment Screening->TSS_Baseline Randomization Randomization Treatment_A Treatment Group A (e.g., Fexofenadine) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Cetirizine) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo TSS_Endpoint Endpoint TSS Assessment Treatment_A->TSS_Endpoint Treatment_B->TSS_Endpoint Placebo->TSS_Endpoint TSS_Baseline->Randomization Analysis Statistical Analysis (Change from Baseline) TSS_Endpoint->Analysis

Caption: Allergic Rhinitis Clinical Trial Workflow.
Efficacy in Chronic Urticaria (Symptom Score Reduction)

AntihistamineComparatorOutcome
Bilastine (20 mg) Levocetirizine (5 mg)Similar efficacy in reducing pruritus and wheals.
PlaceboSuperior in reducing urticaria symptoms.
Cetirizine (10 mg) PlaceboEffective in completely suppressing urticaria.
Levocetirizine (5 mg) PlaceboEffective for complete suppression in the intermediate term.
Desloratadine (5 mg) PlaceboEvidence for efficacy in the intermediate term.

A network meta-analysis of 22 randomized controlled trials in chronic spontaneous urticaria found that olopatadine, fexofenadine, bilastine, rupatadine, and levocetirizine were all superior to placebo in reducing the total symptom score.

Safety and Tolerability

A key differentiator among antihistamines is their side effect profile, particularly sedation. Second-generation antihistamines are designed to have minimal penetration of the blood-brain barrier, resulting in a lower incidence of central nervous system effects compared to first-generation agents.

AntihistamineIncidence of Somnolence/Fatigue
Fexofenadine Similar to placebo.
Loratadine Generally non-sedating, though headache was reported more frequently than with cetirizine in one study.
Cetirizine Higher incidence of drowsiness/fatigue compared to placebo and fexofenadine in some studies.
Bilastine Generally well-tolerated with a safety profile similar to other second-generation antihistamines.

Comparative Discussion

The available data suggest that this compound is a potent H1-antihistamine with a rapid onset of action in preclinical models. Its high selectivity and lack of central nervous system effects in these early studies position it as a potentially valuable therapeutic agent.

However, the absence of robust clinical trial data for this compound makes a direct head-to-head comparison with established second-generation antihistamines challenging. Fexofenadine, cetirizine, loratadine, and bilastine have all demonstrated clinical efficacy and a favorable safety profile in large-scale human studies for the treatment of allergic rhinitis and urticaria.

For researchers and drug development professionals, this compound represents an interesting candidate that warrants further clinical investigation. Future head-to-head clinical trials are necessary to definitively establish its efficacy and safety relative to the current standards of care. Until such data becomes available, the choice of a second-generation antihistamine in a clinical or research setting will continue to be guided by the extensive evidence base supporting the use of currently marketed agents.

References

Benchmarking Rocastine against novel antihistamine candidates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison of Rocastine with Novel Antihistamine Candidates, Bilastine and Remibrutinib

This guide provides a detailed comparison of the established antihistamine, this compound, with two novel candidates, Bilastine and Remibrutinib. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, efficacy, and pharmacokinetic profiles, supported by experimental data.

Introduction

The landscape of antihistamine development has evolved significantly. While traditional antihistamines like this compound effectively target the histamine H1 receptor, newer agents such as Bilastine offer improved selectivity and safety profiles. Furthermore, innovative drugs like Remibrutinib represent a paradigm shift, targeting upstream signaling pathways to prevent mast cell degranulation, offering a therapeutic option for patients unresponsive to conventional antihistamines. This guide benchmarks this compound against these novel candidates to highlight key differentiators in their pharmacological profiles.

Mechanism of Action

The therapeutic approach to managing allergic responses has expanded from direct histamine receptor antagonism to inhibiting the release of histamine and other inflammatory mediators.

  • This compound and Bilastine are selective H1 receptor antagonists. They competitively bind to the H1 receptor, preventing histamine from eliciting pro-inflammatory effects such as vasodilation and increased vascular permeability.

  • Remibrutinib is a highly selective, oral Bruton's tyrosine kinase (BTK) inhibitor.[1][2] BTK is a key enzyme in the signaling cascade of mast cells and basophils.[3][4][5] By irreversibly binding to and inhibiting BTK, Remibrutinib blocks the release of histamine and other inflammatory mediators, effectively acting upstream of H1 receptor antagonists.

Antihistamine_Mechanisms cluster_0 Upstream Signaling (Mast Cell) cluster_1 Downstream Effects (Target Cell) cluster_2 Drug Intervention Antigen_IgE Antigen + IgE FcεRI FcεRI Receptor Antigen_IgE->FcεRI binds BTK Bruton's Tyrosine Kinase (BTK) FcεRI->BTK activates Degranulation Mast Cell Degranulation BTK->Degranulation triggers Histamine_Release Histamine Release Degranulation->Histamine_Release H1_Receptor Histamine H1 Receptor Histamine_Release->H1_Receptor binds to Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, itching) H1_Receptor->Allergic_Symptoms activates Remibrutinib Remibrutinib Remibrutinib->BTK inhibits Rocastine_Bilastine This compound Bilastine Rocastine_Bilastine->H1_Receptor blocks

Figure 1. Mechanisms of action for this compound, Bilastine, and Remibrutinib.

Quantitative Comparison

The following tables summarize the key quantitative parameters for this compound, Bilastine, and Remibrutinib, providing a basis for comparing their potency, efficacy, and pharmacokinetic profiles.

Table 1: Receptor Binding and Pharmacodynamic Properties

ParameterThis compoundBilastineRemibrutinib
Target Histamine H1 ReceptorHistamine H1 ReceptorBruton's Tyrosine Kinase
Binding Affinity (Ki) Data not available1.92 - 8.7 nM0.63 nM (Kd)
Preclinical Efficacy (PD50) 0.12 mg/kg (oral, 1 hr) in guinea pigsData not availableData not available
Selectivity No anticholinergic, antiadrenergic, or antiserotonergic propertiesHigh selectivity for H1 receptorsHighly selective for BTK

Table 2: Pharmacokinetic and Clinical Properties

ParameterThis compoundBilastineRemibrutinib
Onset of Action Rapid (effective at 15 min)RapidRapid (symptom improvement at Week 1)
Time to Max. Conc. (Tmax) Data not available~1.13 hours0.5 - 1.25 hours
Half-life (t1/2) Data not available~14.5 hours~6.58 - 12.1 hours
Bioavailability Data not available~61%Data not available
Metabolism Data not availableNegligibleSubstrate of CYP3A4
Primary Indication Allergic conditionsAllergic Rhinoconjunctivitis, UrticariaChronic Spontaneous Urticaria
Sedation Non-sedatingNon-sedatingNot reported as a major side effect

Experimental Protocols

Histamine H1 Receptor Binding Assay

This assay is crucial for determining the binding affinity of H1 receptor antagonists like this compound and Bilastine.

Objective: To quantify the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.

Materials:

  • Receptor Source: Membranes from HEK293 or CHO cells expressing the human histamine H1 receptor.

  • Radioligand: [³H]-mepyramine (also known as pyrilamine).

  • Test Compounds: this compound, Bilastine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of an unlabeled H1 antagonist (e.g., 10 µM Mianserin).

Procedure:

  • Incubation: Receptor membranes, a fixed concentration of [³H]-mepyramine, and varying concentrations of the test compound are incubated together.

  • Equilibrium: The mixture is incubated (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow start Start prepare Prepare Reagents: - H1 Receptor Membranes - [³H]-mepyramine - Test Compound (e.g., this compound) start->prepare incubate Incubate Components: Receptor + Radioligand + Test Compound prepare->incubate separate Separate Bound/Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Determine IC₅₀ - Calculate Kᵢ quantify->analyze end End analyze->end

Figure 2. Workflow for a histamine H1 receptor binding assay.

Histamine-Induced Wheal and Flare Suppression Test

This clinical pharmacology test assesses the in vivo efficacy of antihistamines.

Objective: To measure the ability of an antihistamine to suppress the cutaneous reaction to histamine.

Procedure:

  • Baseline Measurement: A solution of histamine is administered via an epicutaneous prick on the forearm of healthy volunteers.

  • Reaction Assessment: After a set time (e.g., 20 minutes), the resulting wheal (swelling) and flare (redness) are measured.

  • Drug Administration: Subjects are administered a single dose of the antihistamine (e.g., this compound, Bilastine) or placebo.

  • Post-Dose Challenge: The histamine prick test is repeated at various time points after drug administration.

  • Efficacy Measurement: The percentage reduction in the wheal and flare areas compared to baseline is calculated to determine the onset and duration of action.

Preclinical and Clinical Efficacy

This compound:

  • Preclinical: this compound has demonstrated high potency in preclinical models. In guinea pigs, it was as effective as several first-generation antihistamines and superior to astemizole, diphenhydramine, and terfenadine in protecting against a lethal dose of histamine. It also showed a rapid onset of action, being as effective with a 15-minute pretreatment as with a 1-hour pretreatment. Furthermore, this compound is highly selective, showing no anticholinergic, antiadrenergic, or antiserotonergic properties in vitro.

Bilastine:

  • Clinical: Bilastine is a second-generation antihistamine with a favorable safety and efficacy profile. It has shown similar efficacy to other second-generation antihistamines in treating allergic rhinoconjunctivitis and urticaria. A key advantage of Bilastine is its non-sedating nature, which is attributed to its limited passage across the blood-brain barrier. It does not undergo significant metabolism and does not interact with the cytochrome P450 system.

Remibrutinib:

  • Clinical: Remibrutinib has shown significant efficacy in Phase III clinical trials (REMIX-1 and REMIX-2) for chronic spontaneous urticaria (CSU) in patients who remain symptomatic despite H1-antihistamine use. Treatment with Remibrutinib resulted in rapid and sustained improvements in weekly urticaria activity scores (UAS7). Almost half of the patients were completely free of itch and hives at week 52. It has a favorable safety profile, with adverse events comparable to placebo.

Conclusion

This compound remains a potent and selective H1 receptor antagonist with a rapid onset of action, benchmarked against first and second-generation antihistamines.

Bilastine represents a modern second-generation antihistamine, offering a comparable efficacy to its predecessors but with a superior safety profile, particularly its lack of sedative effects and minimal drug-drug interactions.

Remibrutinib signifies a novel therapeutic strategy for allergic diseases. By targeting the BTK enzyme, it acts upstream of histamine release, providing an effective treatment option for patients with chronic spontaneous urticaria who are refractory to H1-antihistamines.

The choice between these agents will depend on the specific clinical indication, the need for a rapid onset of action, the patient's history of response to treatment, and the desired safety profile. For researchers, the distinct mechanisms of action of these compounds offer different avenues for exploring the complex pathophysiology of allergic diseases.

References

Safety Operating Guide

Navigating the Disposal of Rocastine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive framework for the safe handling and disposal of Rocastine, a non-sedating antihistamine. Adherence to these procedures is essential for mitigating risks and ensuring regulatory compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures for this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While this compound may be shipped as a non-hazardous chemical for research purposes, proper handling is paramount to ensure personnel safety.

Personal Protective Equipment (PPE):

Standard laboratory PPE should be worn at all times when handling this compound. This includes:

Protective GearSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.

Engineering Controls:

Control MeasureSpecificationPurpose
Ventilation Work in a well-ventilated area or a chemical fume hood.To minimize inhalation exposure.

This compound Disposal Decision Pathway

The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The following decision pathway illustrates the key steps in determining the appropriate disposal route.

A Start: this compound Waste Generated B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Is this compound classified as hazardous waste? B->C D Segregate as Hazardous Chemical Waste C->D  Yes H Follow non-hazardous laboratory waste procedures C->H  No E Follow specific waste stream protocols (e.g., Nitrogen/Sulfur-containing organics) D->E F Store in a designated, labeled, and sealed container E->F G Arrange for pickup by EHS or licensed waste handler F->G I End: this compound Disposed G->I H->G

Caption: this compound Disposal Decision Pathway

Step-by-Step Disposal Procedures

1. Waste Characterization:

The first step is to determine if the this compound waste is considered hazardous. This information should be available in the SDS. If an SDS is not available, or if the waste is mixed with other substances, it is prudent to manage it as hazardous waste.

2. Waste Segregation:

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

Waste StreamDescriptionThis compound Applicability
Non-Halogenated Organic Solvents Organic solvents that do not contain halogens.If this compound is dissolved in a non-halogenated solvent.
Aqueous Waste Water-based solutions.If this compound is in an aqueous solution (check pH for corrosivity).
Solid Chemical Waste Unused or expired pure this compound, or contaminated lab materials (e.g., weighing paper, gloves).Pure this compound and contaminated disposables.

This compound has a molecular formula of C13H19N3OS, indicating the presence of nitrogen and sulfur. Many institutions have specific waste streams for organic compounds containing these elements. Always check with your institution's Environmental Health and Safety (EHS) department for specific segregation requirements.

3. Waste Collection and Storage:

  • Containers: Use only approved, compatible, and properly labeled hazardous waste containers. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic. Ensure that incompatible waste types are not stored together.

4. Disposal Request and Pickup:

Once the waste container is full or has reached the designated accumulation time limit, a waste pickup must be scheduled with your institution's EHS department or a licensed hazardous waste disposal company. Do not attempt to dispose of chemical waste down the drain or in the regular trash.

Experimental Protocols Cited

This guidance is based on established best practices for laboratory chemical waste management. For specific experimental protocols involving this compound that may generate waste, researchers should develop a waste disposal plan as part of their experimental design and risk assessment. This plan should be reviewed and approved by the principal investigator and the institutional EHS department.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling Rocastine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides essential safety and logistical information for handling Rocastine based on its classification as a potent histamine-1 (H1) receptor antagonist and general safety protocols for handling chemical compounds in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, these guidelines are based on the known properties of this compound and general principles of laboratory safety.[1][2] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

Chemical and Physical Properties of this compound

This compound is a potent, non-sedating antihistamine.[1][2] Understanding its physical and chemical properties is the first step in safe handling.

PropertyValueSource
Molecular Formula C13H19N3OS[3]
Molecular Weight 265.38 g/mol
CAS Number 91833-49-7
Appearance Not specified (assume solid powder)
Solubility Not specified
Storage Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table outlines the recommended PPE based on the potential hazards associated with potent pharmaceutical compounds.

PPE CategoryMinimum RequirementRationale
Hand Protection Nitrile or neoprene gloves (double gloving recommended).Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and splashes.
Body Protection A lab coat or disposable gown.Protects skin and clothing from contamination.
Respiratory Protection A fit-tested N95 or higher respirator.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.

Operational Plan for Handling this compound

Adherence to a strict operational workflow is essential for minimizing the risk of exposure and contamination.

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Prepare designated work area in a fume hood prep_ppe->prep_area prep_materials Gather all necessary equipment and reagents prep_area->prep_materials weigh Weigh this compound powder in a fume hood prep_materials->weigh dissolve Dissolve in appropriate solvent weigh->dissolve experiment Perform experimental procedures dissolve->experiment decontaminate Decontaminate work surfaces experiment->decontaminate dispose_waste Dispose of waste according to institutional guidelines decontaminate->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Standard operational workflow for handling this compound.

Note: Specific experimental protocols will vary depending on the research objectives. The following is a generalized protocol for preparing a stock solution of this compound.

  • Preparation:

    • Don all required personal protective equipment as outlined in the PPE table.

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Prepare the designated work area by covering the surface with absorbent, disposable bench paper.

    • Assemble all necessary materials: this compound powder, appropriate solvent, calibrated balance, weigh paper, spatula, volumetric flask, and pipettes.

  • Procedure:

    • Tare the calibrated balance with a piece of weigh paper.

    • Carefully weigh the desired amount of this compound powder onto the weigh paper.

    • Record the exact weight.

    • Transfer the powder to a volumetric flask of the appropriate size.

    • Add a small amount of the desired solvent to the flask and gently swirl to dissolve the powder.

    • Once dissolved, add solvent to the calibration mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Post-Procedure:

    • Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the solution under the recommended conditions.

    • Follow the cleanup and disposal procedures outlined below.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

The following diagram illustrates the decision-making process for the disposal of waste generated during the handling of this compound.

G start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it a liquid? is_sharp->is_liquid No sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes is_solid Is it a solid? is_liquid->is_solid No liquid_waste Dispose in designated Hazardous Liquid Waste Container is_liquid->liquid_waste Yes solid_waste Dispose in designated Hazardous Solid Waste Container is_solid->solid_waste Yes consult_ehs Consult EHS for unclassified waste is_solid->consult_ehs No

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rocastine
Reactant of Route 2
Rocastine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.